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4,4'-Dinitrochalcone Documentation Hub

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  • Product: 4,4'-Dinitrochalcone
  • CAS: 25870-67-1

Core Science & Biosynthesis

Foundational

4,4'-Dinitrochalcone: Synthetic Protocols, Structural Characterization, and Material Applications

Executive Summary This technical guide details the synthesis, characterization, and physicochemical properties of 4,4'-Dinitrochalcone (1,3-bis(4-nitrophenyl)-2-propen-1-one).[1] Unlike the more common "push-pull" chalco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and physicochemical properties of 4,4'-Dinitrochalcone (1,3-bis(4-nitrophenyl)-2-propen-1-one).[1] Unlike the more common "push-pull" chalcones (which feature donor-acceptor motifs), 4,4'-dinitrochalcone represents an Acceptor-


-Acceptor (A-

-A)
system.[1] This symmetric electron-deficiency imparts unique crystallographic packing behaviors and reactivity profiles, making it a critical intermediate for synthesizing diamino-chalcone derivatives (potent NLO materials) and a scaffold for cytotoxic pharmacological screening.[1]

Part 1: Molecular Architecture & Physicochemical Profile[1]

The 4,4'-dinitrochalcone molecule consists of two p-nitrophenyl rings bridged by an


-unsaturated ketone (enone).[1] The presence of strong electron-withdrawing nitro groups (

) at both para positions significantly alters the electronic density of the enone bridge compared to unsubstituted chalcone.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name (E)-1,3-bis(4-nitrophenyl)prop-2-en-1-oneTrans-isomer is thermodynamically favored.[1]
CAS Number 1222-98-6 (General Nitrochalcone family) / Specific Isomer Check RequiredNote: Often indexed under general dinitrochalcones.[1]
Molecular Formula

Molecular Weight 298.25 g/mol
Appearance Pale yellow to mustard microcrystalline solidColor intensity depends on crystal packing.[1]
Melting Point 192°C – 195°CHigh MP due to strong intermolecular dipole interactions.
Solubility Low in EtOH, Hexane; High in DMF, DMSO, AcetoneRecrystallization often requires Glacial Acetic Acid or DMF/EtOH mixtures.
Electronic Character Electron-deficient (Electrophilic)Susceptible to nucleophilic attack at the

-carbon (Michael Addition).[1]

Part 2: Synthetic Pathway (The Claisen-Schmidt Condensation)[1][2][3][4]

Mechanistic Insight

The synthesis utilizes the Claisen-Schmidt condensation , an aldol-type reaction between 4-nitroacetophenone and 4-nitrobenzaldehyde.[1]

Senior Scientist Note: In standard chalcone synthesis, we often worry about the reactivity of the aldehyde. Here, 4-nitrobenzaldehyde is exceptionally electrophilic due to the nitro group, making it highly reactive. However, the 4-nitroacetophenone has highly acidic


-protons (pKa 

19 vs. 24 for acetophenone) because the resulting enolate is resonance-stabilized by the para-nitro group.[1] This combination creates a rapid reaction, but it also increases the risk of side reactions (Cannizzaro) if the base concentration is too high. We control this by using a biphasic or controlled-addition protocol.[1]
Experimental Protocol

Scale: 10 mmol Yield Target: >85%

Reagents
  • Reactant A: 4-Nitroacetophenone (1.65 g, 10 mmol)[1]

  • Reactant B: 4-Nitrobenzaldehyde (1.51 g, 10 mmol)[1]

  • Solvent: Ethanol (Absolute, 30 mL)

  • Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution (5 mL)

Step-by-Step Workflow
  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reactant A and Reactant B in 30 mL of ethanol. Note: Slight heating (40°C) may be required to fully dissolve the nitro-compounds.[1]

  • Catalysis Initiation: Cool the mixture to room temperature. Add the NaOH solution dropwise over 5 minutes while stirring vigorously. The solution will darken immediately (formation of the enolate and subsequent condensation).

  • Reaction Phase: Stir the mixture at room temperature for 2–3 hours.

    • Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The product (

      
      ) should appear distinct from the aldehyde (
      
      
      
      ).
  • Precipitation: The product typically precipitates as a thick solid during the reaction. If not, cool the flask in an ice bath for 30 minutes.

  • Isolation: Filter the solid under vacuum using a Buchner funnel.

  • Purification (Crucial):

    • Wash the crude solid with cold water (3 x 20 mL) to remove excess base (check filtrate pH to ensure neutrality).

    • Wash with cold ethanol (1 x 10 mL) to remove unreacted aldehyde.

    • Recrystallization: Recrystallize from boiling Glacial Acetic Acid or a DMF/Ethanol (1:1) mixture.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Visualization: Reaction Mechanism

The following diagram illustrates the base-catalyzed mechanism, highlighting the enolate formation and dehydration steps.

ClaisenSchmidt_Mechanism Acetophenone 4-Nitroacetophenone (Acidic Alpha-H) Enolate Enolate Intermediate (Resonance Stabilized) Acetophenone->Enolate Deprotonation Base OH- (Catalyst) Base->Enolate Aldol Beta-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack Aldehyde 4-Nitrobenzaldehyde (Electrophile) Aldehyde->Aldol Product 4,4'-Dinitrochalcone (Precipitate) Aldol->Product - H2O (Dehydration) Thermodynamic Sink

Caption: Figure 1.[1][2][3][4][5] Mechanism of the Claisen-Schmidt condensation. The stability of the nitro-enolate drives the initial step, while dehydration provides the thermodynamic driving force for product precipitation.

Part 3: Spectroscopic Characterization[1][8]

Validating the structure requires confirming the presence of the enone bridge and the two nitro groups, while ensuring the absence of starting materials.

Infrared Spectroscopy (FT-IR)[1]
  • 
     Enone:  1660–1670 cm⁻¹. Note: Shifted to lower frequencies compared to saturated ketones due to conjugation.
    
  • 
     Alkenyl:  1600–1620 cm⁻¹.
    
  • 
     Nitro:  Two strong bands are diagnostic.
    
    • Asymmetric stretch: ~1520 cm⁻¹

    • Symmetric stretch: ~1340–1350 cm⁻¹

  • Absence: No broad -OH stretch (3400 cm⁻¹), confirming dehydration of the aldol intermediate.

H-NMR Spectroscopy (400 MHz, DMSO- )

The symmetry of the molecule simplifies the spectrum, but the electron-withdrawing nature of the nitro groups causes significant deshielding (downfield shift).

Proton GroupChemical Shift (

, ppm)
MultiplicityCoupling (

)
Interpretation

-Vinylic
7.80 – 7.90Doublet15.6 HzThe doublet with large

confirms the trans (E) geometry.[1]

-Vinylic
8.00 – 8.15Doublet15.6 HzMore deshielded than

-H due to resonance with the carbonyl and the

-ring.[1]
Aromatic (Ortho to

)
8.30 – 8.40Doublet/Multiplet~8.5 HzHighly deshielded by the nitro group's anisotropy and inductive effect.
Aromatic (Meta to

)
8.00 – 8.20Doublet/Multiplet~8.5 HzOverlap often occurs between the A-ring and B-ring protons.[1]

Expert Tip: In


, solubility may be poor, leading to broad peaks. Use DMSO-

for sharp resolution. The key validation is the trans-coupling constant (~15.6 Hz) . If

Hz, you have the cis isomer (rare, usually requires photo-isomerization).

Part 4: Functional Applications & Workflow

Synthetic Intermediate (Reduction)

4,4'-Dinitrochalcone is primarily a precursor. Selective reduction (e.g.,


 or 

) yields 4,4'-diaminochalcone .[1]
  • Significance: The diamino variant transforms the system from A-

    
    -A to D-
    
    
    
    -D (Donor-pi-Donor), which significantly enhances Non-Linear Optical (NLO) properties and fluorescence.[1]
Biological Screening (Cytotoxicity)

Nitro-chalcones act as Michael Acceptors.[1] They can form covalent bonds with thiol groups (cysteine residues) in proteins via 1,4-addition.

  • Target: Glutathione S-transferase (GST) inhibition or direct alkylation of tubulin.[1]

  • Toxicity Warning: The bis-nitro motif often correlates with higher cytotoxicity in healthy cells compared to mono-substituted variants.[1]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reagent Prep (10 mmol Scale) Reaction Reaction: EtOH + NaOH (2-3 hrs, RT) Start->Reaction Monitor TLC Monitoring (Hex:EtOAc 7:3) Reaction->Monitor Monitor->Reaction If incomplete Workup Filtration & Acid/Water Wash (Remove Catalyst) Monitor->Workup If Rf distinct Recryst Recrystallization (Glacial Acetic Acid) Workup->Recryst Analysis Validation (MP, IR, NMR) Recryst->Analysis

Caption: Figure 2. Standardized workflow for the synthesis and purification of 4,4'-dinitrochalcone.

References

  • Claisen-Schmidt Condensation Protocols

    • BenchChem. (2025).[6] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Link[1]

  • Crystallographic & Structural Data

    • Rosli, M. M., et al. (2007).[5][7] Crystal structures of functionalized chalcones. Acta Crystallographica Section E. Link[1]

  • NMR Characterization of Chalcones

    • Hayamizu, K., et al. (1989).[8][9] 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry. Link[1]

  • Biological Activity of Nitrochalcones

    • Mai, C. W., et al. (2014). Chalcones: A privilege structure in drug discovery. European Journal of Medicinal Chemistry. Link

Sources

Exploratory

4,4'-Dinitrochalcone CAS number and molecular weight

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and materials science. It prioritizes experimental reproducibility, mechanistic understanding, and authoritativ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and materials science. It prioritizes experimental reproducibility, mechanistic understanding, and authoritative validation standards.

CAS Registry Number: 25870-67-1 Molecular Weight: 298.25 g/mol IUPAC Name: (2E)-1,3-bis(4-nitrophenyl)prop-2-en-1-one[1]

Part 1: Executive Technical Summary

4,4'-Dinitrochalcone (4,4'-DNC) is a symmetric, electron-deficient diarylpropenone derivative.[1] Unlike the classic "push-pull" chalcones (which pair electron donors with acceptors for nonlinear optical applications), 4,4'-DNC represents an acceptor-acceptor (


-A-A)  system.[1] This unique electronic architecture makes it a critical intermediate for synthesizing pyrazolines with specific biological cytotoxicity and a valuable probe for studying third-order nonlinear optical (NLO) susceptibilities where centrosymmetry is a factor.[1]

For the drug development professional, 4,4'-DNC serves as a scaffold for Michael acceptor-based drug design , targeting cysteine residues in proteins via covalent modification.[1]

Physicochemical Profile
PropertyValueNotes
Molecular Formula

High oxygen content due to nitro groups.[1]
Appearance Pale yellow to crystalline powderColor intensity depends on purity and crystal packing.
Solubility DMSO, DMF, AcetonePoorly soluble in water and cold ethanol.
Melting Point 192–194 °C (Experimental range)Significantly higher than mono-nitrochalcones due to rigid crystal lattice.[1]
LogP ~3.2 (Predicted)Lipophilic; cell-permeable but requires formulation for bioavailability.[1]

Part 2: Synthetic Architecture

The synthesis of 4,4'-DNC is best achieved via a Claisen-Schmidt Condensation .[1][2] While acid-catalyzed routes exist, the base-catalyzed route is preferred for its higher yield and selectivity for the trans (


) isomer, which is thermodynamically favored.[1]
Reaction Mechanism

The reaction proceeds through an enolate intermediate formed from 4-nitroacetophenone, which attacks the carbonyl carbon of 4-nitrobenzaldehyde.[1] The subsequent dehydration is the driving force, establishing the conjugated enone system.

ClaisenSchmidt Acetophenone 4-Nitroacetophenone (Nucleophile) Enolate Enolate Ion Acetophenone->Enolate Deprotonation Base OH- (Catalyst) Base->Enolate Aldehyde 4-Nitrobenzaldehyde (Electrophile) Aldol β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Aldol Enolate->Aldol Nucleophilic Attack on Aldehyde Product 4,4'-Dinitrochalcone (E-Isomer) Aldol->Product -H2O (Dehydration) Irreversible Step

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation yielding 4,4'-Dinitrochalcone.

Optimized Experimental Protocol

Objective: Synthesis of 5.0 g of 4,4'-DNC with >95% purity.

Reagents:

  • 4-Nitroacetophenone (1.0 eq)[1]

  • 4-Nitrobenzaldehyde (1.0 eq)[1]

  • Ethanol (Absolute, solvent)[1]

  • Sodium Hydroxide (10% aqueous solution)[1]

Step-by-Step Workflow:

  • Solubilization: In a 250 mL round-bottom flask, dissolve 4-nitroacetophenone (16.5 mmol) and 4-nitrobenzaldehyde (16.5 mmol) in 50 mL of absolute ethanol. Note: Mild heating (40°C) may be required to fully dissolve the nitro-aromatics.[1]

  • Catalysis: Cool the solution to room temperature. Add 5 mL of 10% NaOH dropwise over 10 minutes while stirring vigorously.

    • Observation: The solution will darken (deep yellow/orange) immediately due to the formation of the phenolate/enolate species.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. A heavy precipitate should form as the product crashes out of the solution.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base and prevent retro-aldol reaction).

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with:

    • 3 x 50 mL Cold Water (removes salts/base)[1]

    • 1 x 20 mL Cold Ethanol (removes unreacted aldehyde)[1]

  • Purification: Recrystallize from hot acetone/ethanol (1:1).

    • Validation: Product should appear as pale yellow needles.

Part 3: Validation & Characterization

Trustworthiness in synthesis comes from rigorous characterization.[1] For 4,4'-DNC, the symmetry of the molecule and the electron-withdrawing nature of the nitro groups create a distinct spectral fingerprint.[1]

NMR Spectroscopy (Self-Validating Signatures)

The


H NMR spectrum (in DMSO-

or CDCl

) is the primary tool for confirmation.[1]
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCausality/Explanation
Vinylic (

-H)
7.80 – 7.90Doublet (

Hz)
The

-coupling constant of ~16 Hz confirms the trans (E) geometry.[1]
Vinylic (

-H)
8.00 – 8.10Doublet (

Hz)
Deshielded by the carbonyl group and the

-aryl ring.[1]
Aromatic (Ortho to NO

)
8.30 – 8.40Doublet (

Hz)
Strongly deshielded by the nitro group's anisotropy and inductive effect.
Aromatic (Meta to NO

)
8.00 – 8.20Doublet (

Hz)
Less deshielded than ortho protons; overlaps with vinylic region often occurs.

Critical Check: If you observe a coupling constant of


 Hz, you have isolated the cis (

) isomer, which is unstable and suggests incomplete thermodynamic equilibration.
Infrared Spectroscopy (FT-IR)[1][3]
  • Enone Carbonyl (C=O): 1665 cm

    
     (Lower than typical ketones due to conjugation).[1]
    
  • Nitro (

    
    ):  Two strong bands at ~1520 cm
    
    
    
    (asymmetric stretch) and ~1345 cm
    
    
    (symmetric stretch).[1]
  • Alkene (C=C): ~1610 cm

    
    .[1]
    

Part 4: Functional Applications

Pharmaceutical Research (Cytotoxicity)

4,4'-DNC acts as a potent Michael Acceptor .[1] In biological systems, the


-carbon of the enone system is highly electrophilic.
  • Mechanism: It forms covalent adducts with nucleophilic thiol groups on enzymes (e.g., Thioredoxin Reductase, NF-

    
    B pathway proteins).[1]
    
  • Therapeutic Window: Research indicates efficacy against breast cancer cell lines (MCF-7), but high non-specific toxicity requires prodrug strategies.[1]

Materials Science (Nonlinear Optics)

While "push-pull" chalcones (e.g., 4-dimethylamino-4'-nitrochalcone) are standard for Second Harmonic Generation (SHG), 4,4'-DNC is used to study Third-Order Nonlinearities .[1]

  • Symmetry: The symmetric acceptor-acceptor structure minimizes the dipole moment difference between ground and excited states (

    
    ), reducing SHG efficiency but enhancing two-photon absorption (TPA) cross-sections.[1]
    

Applications cluster_Pharma Pharmaceutical Utility cluster_Materials Materials Science DNC 4,4'-Dinitrochalcone (Core Scaffold) Target Target: Cysteine Thiols (Michael Addition) DNC->Target Electrophilic Attack NLO Nonlinear Optics (Centrosymmetric Crystal) DNC->NLO Third-Order Susceptibility Polymer Photocrosslinking (Polymer Hardening) DNC->Polymer [2+2] Cycloaddition Effect Apoptosis Induction (ROS Generation) Target->Effect

Figure 2: Functional application pathways in drug discovery and materials science.[1]

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Nitro Compounds: Potential explosion hazard if heated under confinement. 4,4'-DNC is generally stable but should not be subjected to high friction or shock.[1]

  • Skin Sensitizer: As a potent electrophile, it can cause allergic contact dermatitis.

  • Handling Protocol: Always handle in a fume hood. Use nitrile gloves.[1] In case of spill, quench with dilute ammonia or sodium bisulfite solution before disposal.

References

  • National Institutes of Health (PubChem). (2024). 4-Nitrochalcone and Derivatives: Biological Activity and Toxicity Data. Retrieved from [Link][1]

  • MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities. Retrieved from [Link][1][3]

  • ResearchGate. (2016).[4][5] Synthesis and Characterization of Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4,4'-Dinitrochalcone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4,4'-Dinitrochalcone, a molecule of significant interest in contemporary research and drug development. Recognizing the scarcity of publicly ava...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 4,4'-Dinitrochalcone, a molecule of significant interest in contemporary research and drug development. Recognizing the scarcity of publicly available quantitative solubility data for this specific chalcone derivative, this document emphasizes a robust theoretical framework, presents a qualitative solubility profile based on structural analogs, and offers detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction to 4,4'-Dinitrochalcone and the Imperative of Solubility

4,4'-Dinitrochalcone belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of nitro groups at the 4 and 4' positions significantly influences its physicochemical properties, including its solubility, which is a critical parameter governing its utility in a multitude of applications.

In the realm of drug development, solubility is a cornerstone of a compound's pharmacokinetic profile, directly impacting its absorption, distribution, metabolism, and excretion (ADME). Poor solubility can be a significant impediment to therapeutic efficacy, leading to low bioavailability and challenging formulation development.[1] A thorough understanding and precise quantification of the solubility of 4,4'-Dinitrochalcone in a range of organic solvents are, therefore, paramount for its successful application in medicinal chemistry, materials science, and other research endeavors.

Theoretical Framework: Predicting the Solubility of 4,4'-Dinitrochalcone

The solubility of a solid in a liquid solvent is governed by a delicate interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational principle for predicting solubility.[2]

The molecular structure of 4,4'-Dinitrochalcone features a relatively non-polar aromatic backbone and two highly polar nitro groups. This duality suggests a nuanced solubility profile. The nitro groups are capable of engaging in dipole-dipole interactions and can act as hydrogen bond acceptors. Consequently, the molecule's solubility will be significantly influenced by the polarity and hydrogen bonding capabilities of the solvent.

Qualitative Solubility Profile of 4,4'-Dinitrochalcone

Based on the theoretical principles outlined above and the solubility behavior of analogous compounds, a qualitative solubility profile for 4,4'-Dinitrochalcone in common organic solvents can be predicted. This profile serves as a practical starting point for solvent selection in synthesis, purification, and formulation work.

SolventPredicted Qualitative SolubilityRationale for Prediction
High Polarity Solvents
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent capable of strong dipole-dipole interactions with the nitro groups of the chalcone.[6]
Dimethylformamide (DMF)HighAnother polar aprotic solvent with a strong solvating power for polar organic molecules.[7]
Moderate Polarity Solvents
AcetoneModerate to HighA polar aprotic solvent that can effectively solvate the chalcone through dipole-dipole interactions.[8]
Dichloromethane (DCM)ModerateA solvent of moderate polarity that can interact favorably with both the aromatic backbone and the nitro groups.
ChloroformModerateSimilar to DCM, its polarity allows for effective dissolution of many organic compounds.
Ethyl AcetateModerateA moderately polar solvent with some hydrogen bond accepting capability.
Lower Polarity Solvents
EthanolLow to ModerateA polar protic solvent. While it can hydrogen bond with the nitro groups, the energetic cost of disrupting the solvent's own hydrogen-bonding network may limit solubility.[9]
MethanolLow to ModerateSimilar to ethanol, it is a polar protic solvent where self-association can influence its solvating power for this specific chalcone.[9]
TolueneLowA non-polar aromatic solvent. Favorable interactions with the chalcone's aromatic rings may be outweighed by the unfavorable interactions with the polar nitro groups.
HexaneInsolubleA non-polar aliphatic solvent with weak dispersion forces, which are insufficient to overcome the strong solute-solute interactions in the crystalline 4,4'-Dinitrochalcone.

It is imperative to note that this qualitative profile is a prediction. Actual solubility can be influenced by factors such as temperature and the crystalline form of the solute. Therefore, experimental verification is essential.

Experimental Determination of Equilibrium Solubility

To obtain precise and reliable solubility data, a well-controlled experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10]

Detailed Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of 4,4'-Dinitrochalcone in a selected organic solvent at a constant temperature.

Materials and Reagents:

  • 4,4'-Dinitrochalcone (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control (or a constant temperature water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 4,4'-Dinitrochalcone to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Pipette a known volume of the selected organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but recommended for validation):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the chalcone until a constant weight of the residue is achieved.

    • Weigh the vial again to determine the mass of the dissolved 4,4'-Dinitrochalcone.

    • Calculate the solubility in terms of mass per volume or mass per mass of the solvent.

Causality Behind Experimental Choices:

  • Excess Solute: Ensures that the solution is truly saturated at equilibrium.

  • Constant Temperature: Solubility is highly temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Sealed Vials: Prevents changes in concentration due to solvent evaporation.

  • Filtration: Removes undissolved particles that would lead to an overestimation of solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 4,4'-Dinitrochalcone to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm filter sep2->sep3 analysis1 Gravimetric analysis or UV-Vis spectrophotometry sep3->analysis1

Caption: Isothermal Shake-Flask Method Workflow.

Quantitative Analysis via UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid, sensitive, and widely available technique for quantifying the concentration of chromophoric compounds like 4,4'-Dinitrochalcone.

Detailed Protocol for UV-Vis Analysis

Objective: To determine the concentration of 4,4'-Dinitrochalcone in the saturated solution obtained from the isothermal shake-flask experiment.

Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of 4,4'-Dinitrochalcone in the solvent of interest.

    • Scan the solution over a relevant wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements should be performed at this wavelength to ensure maximum sensitivity and adherence to the Beer-Lambert law.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of 4,4'-Dinitrochalcone of a known concentration in the chosen solvent.

    • Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. An R² value close to 1.0 indicates a good linear relationship.

  • Sample Analysis:

    • Take a known volume of the filtered saturated solution and dilute it with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of 4,4'-Dinitrochalcone in that solvent at the specific temperature.

Analytical Workflow Diagram

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation cal1 Determine λmax of 4,4'-Dinitrochalcone cal2 Prepare standard solutions cal1->cal2 cal3 Measure absorbance of standards cal2->cal3 cal4 Construct calibration curve cal3->cal4 calc1 Determine concentration from calibration curve cal4->calc1 sa1 Dilute filtered saturated solution sa2 Measure absorbance of sample at λmax sa1->sa2 sa2->calc1 calc2 Apply dilution factor to find solubility calc1->calc2

Caption: UV-Vis Spectrophotometry Analytical Workflow.

Key Factors Influencing the Solubility of 4,4'-Dinitrochalcone

A comprehensive understanding of the factors that influence solubility is crucial for troubleshooting experimental results and for the rational design of formulation strategies.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship can often be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[11] For recrystallization, a solvent should be chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[12]

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good solvent for 4,4'-Dinitrochalcone will have a polarity that is well-matched to the overall polarity of the solute molecule, allowing for effective solute-solvent interactions.

  • Crystalline Structure (Polymorphism): 4,4'-Dinitrochalcone may exist in different crystalline forms, or polymorphs. Each polymorph can have a unique crystal lattice energy, which in turn affects its solubility. The most stable polymorph will generally have the lowest solubility. It is important to characterize the solid phase in equilibrium with the saturated solution to identify any potential polymorphic transformations.

  • Purity of the Compound: Impurities present in the 4,4'-Dinitrochalcone sample can affect its measured solubility. The synthesis of chalcones can sometimes result in side products or unreacted starting materials, which should be removed through appropriate purification techniques like recrystallization to obtain accurate solubility data.[13]

Interplay of Factors Affecting Solubility

G cluster_factors Influencing Factors solubility Solubility of 4,4'-Dinitrochalcone temp Temperature temp->solubility Thermodynamics polarity Solvent Polarity polarity->solubility Intermolecular Forces crystal Crystalline Structure (Polymorphism) crystal->solubility Lattice Energy purity Compound Purity purity->solubility Colligative Properties

Caption: Factors Influencing Solubility.

Conclusion

While direct quantitative solubility data for 4,4'-Dinitrochalcone in organic solvents is not extensively documented in the public domain, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles and systematic experimental investigation. This guide has provided a theoretical framework for predicting the solubility of this compound, a qualitative solubility profile, and detailed, actionable protocols for its experimental determination using the isothermal shake-flask method coupled with UV-Vis spectrophotometric analysis. By understanding the interplay of factors such as temperature, solvent polarity, and solid-state properties, researchers can effectively control and utilize the solubility of 4,4'-Dinitrochalcone in their scientific pursuits, paving the way for its successful application in drug discovery and materials science.

References

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PMC - NIH. [Link]

  • Summary of the solubility study results. | Download Table. ResearchGate. [Link]

  • Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents | Request PDF. ResearchGate. [Link]

  • (PDF) Chalcones: A Solubility Study at Different Temperatures. ResearchGate. [Link]

  • Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water | Request PDF. ResearchGate. [Link]

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. DOI. [Link]

  • Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N , N -Dimethylformamide | Request PDF. ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics. (2022). ACS Publications. [Link]

  • Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. (2022). PubMed Central. [Link]

  • Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. ResearchGate. [Link]

  • Solubility of 3,4-Dinitrotoluene in Pure Water and Seawater | Request PDF. ResearchGate. [Link]

  • Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System. (2024). MDPI. [Link]

  • 4-Nitrotoluene. Wikipedia. [Link]

  • Dimethylformamide. NCBI Bookshelf. [Link]

  • (PDF) Synthesis of chalcones with antiproliferative activity on the SH-SY5Y neuroblastoma cell line: Quantitative Structure–Activity Relationship Models. ResearchGate. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]

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  • In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

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  • 4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts. [Link]

  • Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. (2022). UCL Discovery. [Link]

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  • BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION. (2024). Rai University. [Link]

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Exploratory

Technical Whitepaper: Comparative Analysis of 4-Nitrochalcone and 4,4'-Dinitrochalcone

Executive Summary This technical guide provides a rigorous comparison between 4-nitrochalcone (1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one) and its disubstituted analog, 4,4'-dinitrochalcone (1-(4-nitrophenyl)-3-(4-nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 4-nitrochalcone (1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one) and its disubstituted analog, 4,4'-dinitrochalcone (1-(4-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one). While both compounds share the fundamental 1,3-diphenyl-2-propen-1-one pharmacophore, the introduction of a second nitro group on the A-ring (acetophenone-derived moiety) fundamentally alters the molecular electrostatic potential, crystal packing efficiency, and biological reactivity. This guide dissects these differences to inform applications in non-linear optics (NLO) and chemotherapeutic development.

Part 1: Molecular Architecture & Electronic Fundamentals

The core distinction lies in the electronic symmetry. Chalcones typically rely on a "push-pull" mechanism—an electron donor (D) and an acceptor (A) connected by a


-conjugated bridge—to exhibit strong intramolecular charge transfer (ICT).
  • 4-Nitrochalcone: Functions as a D-

    
    -A system where the unsubstituted phenyl ring acts as a weak donor relative to the strong electron-withdrawing nitro group (
    
    
    
    ). This creates a significant dipole moment.
  • 4,4'-Dinitrochalcone: Represents an A-

    
    -A system. The symmetry of strong electron-withdrawing groups on both ends diminishes the net dipole moment change upon excitation, altering its NLO response but significantly enhancing its electrophilicity as a Michael acceptor.
    
Structural Visualization

Chalcone_Structures cluster_features Structural Impact node_4NC 4-Nitrochalcone (Asymmetric D-pi-A) dipole Dipole Moment 4-NC > 4,4'-DNC node_4NC->dipole High Polarity node_44DNC 4,4'-Dinitrochalcone (Symmetric A-pi-A) stacking Crystal Packing 4,4'-DNC exhibits tighter pi-stacking node_44DNC->stacking Planar Symmetry electrophilicity Michael Acceptor Potency 4,4'-DNC >> 4-NC node_44DNC->electrophilicity Dual EWG Activation

Figure 1: Structural and functional divergence driven by nitro-substitution patterns.

Crystallographic Implications

4-Nitrochalcone typically crystallizes in the centrosymmetric space group


 or 

. This centrosymmetry is a critical limitation for bulk second-order NLO applications (SHG efficiency

), as the dipoles cancel out in the crystal lattice. The 4,4'-dinitro analog, due to increased planarity and symmetry, exhibits higher melting points and distinct packing motifs dominated by

-

stacking interactions.

Part 2: Synthetic Protocols

The synthesis of both analogs utilizes the Claisen-Schmidt condensation , a base-catalyzed aldol condensation followed by dehydration. The choice of starting materials dictates the product.

Reaction Mechanism (Base-Catalyzed)

Claisen_Schmidt_Mechanism Step1 Step 1: Enolate Formation (Deprotonation of Acetophenone) Step2 Step 2: Nucleophilic Attack (Enolate attacks Benzaldehyde Carbonyl) Step1->Step2 OH- Catalyst Step3 Step 3: Beta-Hydroxy Ketone (Aldol Intermediate) Step2->Step3 Proton Transfer Step4 Step 4: Dehydration (-H2O) (Formation of Enone System) Step3->Step4 Heat / Base Product Final Chalcone (E-isomer favored) Step4->Product Irreversible

Figure 2: Step-wise mechanism of the Claisen-Schmidt condensation.

Experimental Protocol

Reagents:

  • Solvent: Ethanol (95%) or Methanol.

  • Catalyst: NaOH (40% aq) or KOH pellets.

  • Stoichiometry: 1:1 molar ratio of aldehyde to ketone.

CompoundReactant A (Ketone)Reactant B (Aldehyde)Reaction ConditionsYield (Typical)
4-Nitrochalcone Acetophenone4-NitrobenzaldehydeStir 3h @ RT, then 4°C overnight85-92%
4,4'-Dinitrochalcone 4-Nitroacetophenone4-NitrobenzaldehydeReflux 4-6h or Ultrasound (30 min)70-85%

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the specific acetophenone derivative in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring vigorously. The solution will darken (enolate formation).

  • Addition: Slowly add 10 mmol of 4-nitrobenzaldehyde (dissolved in minimal ethanol).

  • Reaction:

    • For 4-nitrochalcone: Stir at room temperature for 3 hours. A precipitate will form.[1]

    • For 4,4'-dinitrochalcone: Due to the electron-withdrawing nature of the nitro group on the acetophenone, the

      
      -protons are more acidic, but the nucleophilicity of the enolate is reduced. Gentle reflux or ultrasound irradiation is recommended to drive the reaction to completion.
      
  • Work-up: Pour the mixture into 100 mL of ice-water containing 2 mL of HCl (to neutralize excess base).

  • Purification: Filter the crude solid. Recrystallize from hot ethanol or acetone.

Part 3: Physicochemical Characterization

The introduction of the second nitro group drastically shifts the physical properties.

Property4-Nitrochalcone4,4'-DinitrochalconeCausality
Melting Point 158 - 160 °C> 190 °C (Est.)Increased symmetry and intermolecular

-

stacking in the dinitro analog.
Appearance Light yellow needlesDark yellow/orange powderExtended conjugation and charge transfer bands.
UV-Vis (

)
~310-320 nm~290-300 nm (Hypsochromic)The A-

-A system lacks the strong donor-acceptor bathochromic shift of D-

-A systems.
Solubility Soluble in DCM, AcetoneLow solubility in alcoholsHigh lattice energy requires polar aprotic solvents (DMSO, DMF).

Self-Validation Check:

  • If your 4-nitrochalcone melts below 155°C: Check for incomplete dehydration (aldol intermediate presence) or cis-isomer contamination.

  • NMR Validation: The vinylic protons (

    
    ) appear as doublets (
    
    
    
    ) confirming the trans (
    
    
    ) geometry. In 4,4'-dinitrochalcone, the aromatic regions will show simplified splitting patterns due to symmetry.

Part 4: Biological & Pharmacological Profiling

Both compounds act as Michael Acceptors , covalently binding to nucleophilic thiol residues (e.g., Cysteine-179 in IKK


 or Tubulin).
Mechanism of Action: Alkylation

The


-carbon of the enone system is electrophilic. The presence of nitro groups enhances this electrophilicity by withdrawing electron density from the conjugated system.
  • 4-Nitrochalcone: Moderate electrophile. Selective cytotoxicity against breast cancer cell lines (e.g., MCF-7, IC50

    
     3-10 
    
    
    
    M).
  • 4,4'-Dinitrochalcone: Hyper-electrophile. The electron-withdrawing group on the A-ring (carbonyl side) further destabilizes the double bond, making it highly reactive. While this increases potency, it may reduce selectivity, leading to higher toxicity in non-tumorigenic cells (lower Therapeutic Index).

Michael_Addition_Pathway Chalcone Nitrochalcone (Electrophile) Complex Covalent Adduct (Irreversible Inhibition) Chalcone->Complex Michael Addition Protein Protein Thiol (Nucleophile - SH) Protein->Complex Apoptosis Apoptosis Induction (Cell Death) Complex->Apoptosis Pathway Blockade

Figure 3: Pharmacological mechanism via covalent modification of protein thiols.

Key Biological Data[2][3][4]
  • Target: Tubulin polymerization inhibition and NF-

    
    B pathway suppression.
    
  • Toxicity: 4-Nitrochalcone has shown a favorable safety profile in in vivo murine models (DL50 > 2000 mg/kg), whereas dinitro variants often require liposomal encapsulation to manage off-target toxicity.

References

  • Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone. Jurnal Kimia dan Pendidikan Kimia, 2024.

  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI, 2021.

  • 4-Nitrochalcone as a potential drug in non-clinical breast cancer studies. Chemico-Biological Interactions, 2024.

  • Crystal structures of three functionalized chalcones. PMC, 2020.

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities. MDPI, 2024.

  • 4-Nitrochalcone Properties and Safety Data. ChemicalBook, 2026.

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Foundational

Dinitrochalcone Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Chalcone Scaffold Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of 1,3-diphenyl-2-propen-1-one.[1][2] This simple, yet elegant, scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Chalcone Scaffold

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of 1,3-diphenyl-2-propen-1-one.[1][2] This simple, yet elegant, scaffold has long captured the attention of medicinal chemists due to its straightforward synthesis and the vast spectrum of biological activities its derivatives exhibit.[1][2] Among the numerous modifications, the introduction of nitro groups onto the aromatic rings has given rise to dinitrochalcone derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of dinitrochalcone derivatives, from their synthesis to their biological evaluation and mechanisms of action. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Synthesis of Dinitrochalcone Derivatives: The Claisen-Schmidt Condensation

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[3][4][5][6] The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the characteristic α,β-unsaturated ketone of the chalcone backbone.

Rationale for Experimental Choices

The selection of the base is a critical parameter in the Claisen-Schmidt condensation. Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are commonly employed to ensure the efficient deprotonation of the α-carbon of the acetophenone derivative, forming a reactive enolate ion.[6][7][8] The choice of solvent also plays a crucial role; polar protic solvents like ethanol or methanol are frequently used as they can dissolve both the reactants and the base.[3][7][8] The reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction and then allowed to proceed at room temperature.[8] This temperature control helps to minimize side reactions and improve the overall yield of the desired chalcone.

Experimental Protocol: Synthesis of a Dinitrochalcone Derivative

This protocol provides a generalized procedure for the synthesis of a dinitrochalcone derivative via the Claisen-Schmidt condensation.[3][7][8]

Materials:

  • Substituted nitroacetophenone (10 mmol)

  • Substituted nitrobenzaldehyde (10 mmol)

  • Ethanol or Methanol

  • Sodium hydroxide (or potassium hydroxide) solution (e.g., 40% w/v aqueous solution or 1.0 M in a suitable solvent)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., dichloromethane/n-hexane)[3][8]

Procedure:

  • Dissolve the substituted nitroacetophenone (10 mmol) in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add the sodium hydroxide solution to the stirred mixture.[7][8]

  • After a few minutes of stirring, add the substituted nitrobenzaldehyde (10 mmol) to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7][8]

  • Upon completion of the reaction (typically indicated by the consumption of the starting materials), a precipitate will form.

  • Filter the solid product and wash it with cold water and a small amount of cold ethanol to remove any unreacted starting materials and excess base.[3][7]

  • Purify the crude product by recrystallization from a suitable solvent system, such as a dichloromethane/n-hexane mixture, to obtain the pure dinitrochalcone derivative.[3][8]

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[1][7]

G Reactants Nitroacetophenone + Nitrobenzaldehyde Enolate Enolate Formation Reactants->Enolate Base Base Base (NaOH/KOH) in Solvent (Ethanol) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Nitrobenzaldehyde Dehydration Dehydration Aldol_Adduct->Dehydration - H2O Dinitrochalcone Dinitrochalcone (α,β-unsaturated ketone) Dehydration->Dinitrochalcone

Caption: Claisen-Schmidt Condensation Workflow for Dinitrochalcone Synthesis.

Biological Activities of Dinitrochalcone Derivatives

Dinitrochalcone derivatives have emerged as a promising class of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The presence and position of the nitro groups on the aromatic rings significantly influence their biological efficacy.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of dinitrochalcone derivatives against various cancer cell lines.[7][9][10][11][12] These compounds exert their antitumor activity through multiple mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.[7][10] This is often mediated by the accumulation of reactive oxygen species (ROS), which leads to cellular stress and triggers the apoptotic cascade.[7] Furthermore, some dinitrochalcone derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[7][10]

For instance, the compound 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) demonstrated significant anti-tumor activity in esophageal squamous cell carcinoma cells by promoting ROS accumulation and inducing apoptosis.[7]

Antimicrobial Activity

Dinitrochalcone derivatives have also shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[13][14][15][16][17][18][19] The antimicrobial mechanism of chalcones is believed to involve the disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with microbial DNA replication and transcription.[17] The α,β-unsaturated carbonyl system is a key pharmacophore that can react with nucleophilic groups in microbial proteins and enzymes, leading to their inactivation.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Dinitrochalcone derivatives have demonstrated potent anti-inflammatory effects.[20][21][22][23] Their mechanism of action often involves the inhibition of key pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[22][24][25] They can also suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines by inhibiting signaling pathways like NF-κB.[21][22]

Structure-Activity Relationship (SAR) Insights

The biological activity of dinitrochalcone derivatives is intricately linked to their chemical structure.[26][27][28][29] The number, position, and electronic nature of substituents on both aromatic rings play a crucial role in determining the potency and selectivity of these compounds.

  • Nitro Groups: The electron-withdrawing nature of the nitro groups can significantly enhance the electrophilicity of the α,β-unsaturated carbonyl system, making it more susceptible to nucleophilic attack by biological targets. The position of the nitro groups (ortho, meta, or para) can influence the molecule's conformation and its ability to fit into the active site of a target enzyme or receptor.[8]

  • Other Substituents: The presence of other functional groups, such as hydroxyl (-OH) or methoxy (-OCH₃) groups, can also modulate the biological activity.[13][14] These groups can participate in hydrogen bonding interactions with target proteins and can also affect the compound's solubility and pharmacokinetic properties. For example, hydroxyl groups have been shown to enhance the antioxidant and antimicrobial activities of chalcones.[13][14]

Quantitative Data on Biological Activities

The following table summarizes the reported biological activities of selected dinitrochalcone derivatives. IC₅₀ values represent the concentration of the compound required to inhibit a specific biological process by 50%.

Compound IDTarget/AssayCell Line/OrganismIC₅₀ (µM)Reference
Ch-19 Cell Viability (CCK-8)KYSE-450 (Esophageal Cancer)4.97[7]
Ch-19 Cell Viability (CCK-8)Eca-109 (Esophageal Cancer)9.43[7]
Trimethoxy derivative 61 Anticancer ActivityHep G2 (Liver Cancer)1.62[9]
Trimethoxy derivative 61 Anticancer ActivityMCF-7 (Breast Cancer)1.88[9]

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the dinitrochalcone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • After the treatment period, add MTT solution to each well and incubate for a few hours.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the formazan solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

G Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Dinitrochalcone (Various Concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for MTT Assay to Determine In Vitro Cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Protocol:

  • Prepare serial dilutions of the dinitrochalcone derivative in a suitable broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.

Conclusion and Future Perspectives

Dinitrochalcone derivatives represent a versatile and promising scaffold in drug discovery. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development. The insights gained from structure-activity relationship studies can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of dinitrochalcone derivatives holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

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  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chalcones and Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New chalcone derivatives as potential antimicrobial and antioxidant agent. Retrieved from [Link]

  • PubMed. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.). 5 - Systematic Reviews in Pharmacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Recrystallization solvents for purifying 4,4'-Dinitrochalcone

Application Note: Optimization of Recrystallization Solvents for High-Purity 4,4'-Dinitrochalcone Executive Summary & Chemical Context 4,4'-Dinitrochalcone is a symmetric -unsaturated ketone characterized by two electron...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Solvents for High-Purity 4,4'-Dinitrochalcone

Executive Summary & Chemical Context

4,4'-Dinitrochalcone is a symmetric


-unsaturated ketone characterized by two electron-withdrawing nitro groups on the para-positions of the aromatic rings. Unlike simple chalcones, the presence of two nitro groups significantly increases the crystal lattice energy and polarity of the molecule.

The Purification Challenge: Standard recrystallization solvents for chalcones (e.g., 95% Ethanol) often fail for the 4,4'-dinitro derivative. The compound’s high melting point (typically >190°C, compared to ~160°C for the mono-nitro variant) and poor solubility in lower alcohols lead to low recovery yields or incomplete purification.

This guide provides two validated protocols:

  • Method A (High Purity): Glacial Acetic Acid (The "Gold Standard" for nitro-aromatics).

  • Method B (Green/Safety): Acetone/Ethanol Co-solvent system.

Solvent Selection Logic (The "Why")

The choice of solvent is dictated by the Temperature Coefficient of Solubility . We require a solvent that dissolves the solute poorly at room temperature (


) but efficiently at its boiling point.
Solvent CandidateBoiling PointSolubility Rating (Hot)Solubility Rating (Cold)Suitability Verdict
Glacial Acetic Acid 118°CHigh Low Excellent. The higher BP allows for dissolution of the rigid dinitro lattice.[1]
Ethanol (95%) 78°CLowInsolublePoor. BP is too low to break the crystal lattice efficiently; requires excessive volume.[1]
Acetone 56°CHighModeratePoor (Alone). Too soluble at RT; likely to cause "oiling out" or low recovery.[1]
DMF / DMSO >150°CVery HighHighAvoid. Hard to remove solvent traces; product may not crystallize out upon cooling.[1]
Acetone/Ethanol MixedHighLowGood. Acetone acts as the dissolver; Ethanol acts as the anti-solvent.[1]

Experimental Protocols

Method A: Glacial Acetic Acid (Recommended for Highest Purity)

Best for: Final purification of analytical standards or removing stubborn starting materials (4-nitrobenzaldehyde).

Safety Pre-requisites:

  • Work in a fume hood (Acetic acid vapor is corrosive).

  • Wear butyl rubber or heavy nitrile gloves.

  • Caution: Nitro compounds can be shock-sensitive if dry and impure; do not overheat to dryness.

Step-by-Step Procedure:

  • Preparation: Place 5.0 g of crude 4,4'-dinitrochalcone in a 125 mL Erlenmeyer flask.

  • Solvent Addition: Add 15 mL of Glacial Acetic Acid . Add a magnetic stir bar.

  • Heating: Heat the mixture on a hot plate to near boiling (~110°C).

    • Observation: If the solid does not dissolve completely, add more acetic acid in 2 mL increments.

    • Target: You want a saturated solution at boiling.

  • Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed glass funnel with fluted filter paper (or a heated sintered glass funnel) to remove insoluble dust or polymer byproducts.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 30-45 minutes). Rapid cooling traps impurities.

    • Once at RT, place the flask in an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Isolation: Filter the yellow needles using vacuum filtration (Buchner funnel).

  • Washing: Wash the crystals with cold Ethanol (not water, as acetic acid/water can precipitate gums). This removes the acetic acid residue.[2]

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Method B: Acetone/Ethanol Co-Solvent (Green Alternative)

Best for: Initial purification or when avoiding corrosive solvents is necessary.

Step-by-Step Procedure:

  • Dissolution: Place crude solid in a flask. Add the minimum amount of boiling Acetone required to just dissolve the solid.

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling off the acetone), slowly add hot Ethanol (95%) dropwise.

  • The Cloud Point: Continue adding ethanol until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of Acetone to clear the solution again.

  • Crystallization: Remove from heat. Cover and let stand undisturbed.

  • Isolation: Filter and wash with cold ethanol.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflow Start Crude 4,4'-Dinitrochalcone CheckPurity Check Purity/MP Start->CheckPurity Decision Select Solvent System CheckPurity->Decision RouteA Method A: Glacial Acetic Acid (High Purity / High MP) Decision->RouteA High Impurity Load RouteB Method B: Acetone/Ethanol (Green / Moderate MP) Decision->RouteB Safety Priority ProcessA 1. Dissolve at ~110°C 2. Hot Filtration 3. Slow Cool to RT RouteA->ProcessA ProcessB 1. Dissolve in min. Acetone 2. Add hot EtOH to cloud point 3. Clear with Acetone dropwise RouteB->ProcessB Wash Wash Crystals (Cold Ethanol) ProcessA->Wash ProcessB->Wash Dry Vacuum Dry (60°C) Wash->Dry Final Pure Product (Yellow Needles) Dry->Final

Figure 1: Decision matrix and workflow for the purification of 4,4'-dinitrochalcone.

Troubleshooting & Optimization

ProblemCauseSolution
Oiling Out Solute separates as a liquid before crystallizing.[1] Common with chalcones.1. Re-heat to dissolve.2. Add a "seed crystal" of pure product at the cloud point.3. Scratch the inner glass wall with a glass rod to induce nucleation.
Colored Impurities Oxidation products or polymerized aldehydes.[1]Add 1-2% w/w Activated Charcoal during the hot dissolution step, stir for 5 mins, then hot filter.
Low Yield Too much solvent used.[1]Evaporate 30% of the solvent volume (Rotavap) and cool again.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of nitro-compounds using acetic acid).

  • Palleros, D. R. (2004). Solvent Selection for Recrystallization. Journal of Chemical Education, 81(1), 10. (Mechanistic guide to solvent polarity matching).

  • PubChem Database. (2023). 4-Nitrochalcone Compound Summary. (Used for physical property baselines of nitro-chalcone derivatives).[3][4][5]

  • University of Colorado Boulder. (n.d.). Recrystallization Procedures and Solvents. Organic Chemistry Laboratory Manual. (General protocol grounding).

Sources

Application

Application Note: Catalytic Hydrogenation of 4,4'-Dinitrochalcone

Executive Summary The catalytic hydrogenation of 4,4'-Dinitrochalcone (1,3-bis(4-nitrophenyl)prop-2-en-1-one) presents a classic problem in chemoselectivity. The molecule contains three reducible functionalities: two nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 4,4'-Dinitrochalcone (1,3-bis(4-nitrophenyl)prop-2-en-1-one) presents a classic problem in chemoselectivity. The molecule contains three reducible functionalities: two nitro groups (


), an alkene double bond (

), and a carbonyl group (

).

Depending on the catalyst system and hydrogen source, the reaction can be steered toward three distinct high-value intermediates:

  • 1,3-Bis(4-aminophenyl)propane: The product of exhaustive hydrogenation (reduction of

    
     and 
    
    
    
    ). A critical monomer for high-performance polyimides and epoxy curing agents.
  • 4,4'-Diaminochalcone: The product of chemoselective nitro reduction (retention of the

    
    -unsaturated system). Used as a precursor for azo dyes and photosensitive polymers.
    
  • 4,4'-Dinitro-dihydrochalcone: The product of selective alkene saturation .

This guide details two validated protocols: Protocol A for exhaustive reduction (standard industrial route) and Protocol B for chemoselective nitro reduction (precision synthesis).

Reaction Engineering & Selectivity Landscape

The thermodynamic susceptibility of functional groups to catalytic hydrogenation typically follows the order:



However, kinetic control can be achieved by modifying the catalyst surface electronic state and the hydrogen source (molecular


 vs. hydrogen donors).
Selectivity Pathway Diagram

The following diagram illustrates the divergence in product formation based on catalytic conditions.

SelectivityMap Figure 1: Catalyst-Dependent Selectivity Pathways for 4,4'-Dinitrochalcone Hydrogenation Substrate 4,4'-Dinitrochalcone Prod_A 1,3-Bis(4-aminophenyl)propane (Exhaustive Reduction) Substrate->Prod_A Pd/C, H2 (1-3 bar) Ethanol, RT Prod_B 4,4'-Diaminochalcone (Chemoselective Nitro Red.) Substrate->Prod_B V2O5/TiO2 + N2H4 or Pt/C (Sulfided) Prod_C 4,4'-Dinitro-dihydrochalcone (Selective C=C Saturation) Substrate->Prod_C Pd/C + HCOONH4 (Transfer Hydrog.)

[1][2]

Protocol A: Exhaustive Hydrogenation

Target: 1,3-Bis(4-aminophenyl)propane Mechanism: Concerted saturation of the alkene followed by (or concurrent with) nitro group reduction.

Materials
  • Substrate: 4,4'-Dinitrochalcone (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (to minimize pyrophoric risk). Loading: 5-10 wt% relative to substrate.

  • Solvent: Ethanol (Anhydrous or Technical Grade).

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker at 30 psi).
    
Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask (or hydrogenation bottle), dissolve 4,4'-Dinitrochalcone (1.5 g, 5.0 mmol) in Ethanol (50 mL). Sonication may be required for complete dissolution.

  • Catalyst Addition: Caution: Pd/C can ignite solvent vapors. Under a gentle stream of nitrogen, carefully add 10% Pd/C (150 mg, wet).

  • Purge: Seal the vessel. Evacuate the headspace and backfill with Nitrogen (

    
    ) three times. Then, evacuate and backfill with Hydrogen (
    
    
    
    ) three times.
  • Reaction:

    • Balloon Method: Attach a double-layered balloon filled with

      
      . Stir vigorously at Room Temperature (25°C).
      
    • Parr Shaker: Pressurize to 30 psi (2 bar). Shake at RT.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1]

    • Endpoint: Disappearance of the yellow starting material and the intermediate mono-amine. The final product is typically colorless to pale brown.

    • Time: 2–4 hours.

  • Workup:

    • Purge the system with

      
      .
      
    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude diamine.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Data Profile (Protocol A)
ParameterValueNotes
Yield > 90%High efficiency due to thermodynamic favorability.
1H NMR No vinylic protonsSignals at

7.5-8.0 (chalcone double bond) disappear.
1H NMR Alkyl LinkerNew multiplets at

1.8-2.8 ppm (propyl chain).
Appearance Off-white solidOxidizes slightly upon air exposure.

Protocol B: Chemoselective Nitro Reduction

Target: 4,4'-Diaminochalcone Challenge: Reducing


 while preserving the conjugated 

bond. Standard Pd/C will fail this selectivity. Solution: Use of a Chemoselective Heterogeneous Catalyst (e.g.,

) or Transfer Hydrogenation with specific kinetics.
Materials
  • Substrate: 4,4'-Dinitrochalcone (1.0 eq).

  • Catalyst:

    
     (heterogeneous) OR commercially available 5% Pt/C (sulfided) .
    
  • Reductant: Hydrazine Hydrate (

    
    , 5-10 eq) serves as the H-donor.
    
  • Solvent: Ethanol.[2][3]

Step-by-Step Procedure (Transfer Hydrogenation)
  • Setup: In a reaction flask equipped with a reflux condenser, dissolve 4,4'-Dinitrochalcone (1.0 mmol) in Ethanol (10 mL).

  • Catalyst Loading: Add the

    
      catalyst (50 mg) or Pt/C (sulfided)  (5 wt%).
    
  • Reductant Addition: Heat the mixture to 60°C. Dropwise add Hydrazine Hydrate (5.0 mmol) over 10 minutes.

    • Note: Hydrazine evolution of

      
       gas will occur. Ensure open venting through a bubbler.
      
  • Reaction: Stir at reflux (80°C) for 2–3 hours.

    • Mechanism:[4][5] The metal oxide/sulfided surface preferentially activates the polar

      
       bonds over the non-polar 
      
      
      
      bond.
  • Workup:

    • Cool to RT. Filter the catalyst (can be recycled for V2O5 systems).

    • Pour the filtrate into ice-cold water (50 mL). The product often precipitates.

    • Filter the solid or extract with Ethyl Acetate.

  • Validation:

    • Check 1H NMR for the retention of the doublet signals at

      
       7.6 ppm (
      
      
      
      , trans-alkene).
    • Confirm conversion of

      
       to 
      
      
      
      (broad singlet at
      
      
      4.0-6.0 ppm,
      
      
      exchangeable).

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Catalytic Hydrogenation Protocols Start Start: 4,4'-Dinitrochalcone Dissolved in Ethanol Choice Select Target Product Start->Choice PathA Protocol A: Exhaustive Catalyst: 10% Pd/C Reagent: H2 Gas (Balloon/Parr) Choice->PathA Target: Saturated Amine PathB Protocol B: Chemoselective Catalyst: V2O5/TiO2 or Pt/C(S) Reagent: Hydrazine Hydrate Choice->PathB Target: Unsaturated Amine ReactionA Reaction: RT, 2-4 hrs Rapid uptake of H2 PathA->ReactionA ReactionB Reaction: Reflux (80°C), 3 hrs N2 Gas Evolution PathB->ReactionB Workup Filtration (Celite) Solvent Evaporation ReactionA->Workup ReactionB->Workup ProdA Product: 1,3-Bis(4-aminophenyl)propane (Saturated Linker) Workup->ProdA From Protocol A ProdB Product: 4,4'-Diaminochalcone (Unsaturated Linker) Workup->ProdB From Protocol B

Analytical Validation & Troubleshooting

NMR Interpretation Key
Proton EnvironmentChemical Shift (

)
Protocol A (Saturated)Protocol B (Unsaturated)
Vinylic (-CH=CH-) 7.4 - 7.8 ppmAbsent Present (Doublets, J=15Hz)
Alkyl (-CH2-CH2-) 2.5 - 3.0 ppmPresent (Multiplets)Absent
Amine (-NH2) 3.5 - 5.5 ppmPresent (Broad)Present (Broad)
Troubleshooting Guide
  • Problem: Incomplete reduction (Protocol A).

    • Cause: Catalyst poisoning (S or N species) or insufficient

      
       pressure.
      
    • Fix: Add fresh catalyst (1-2 wt%); increase pressure to 50 psi; heat to 40°C.

  • Problem: Over-reduction of C=C (Protocol B).

    • Cause: Temperature too low (slow kinetics allow non-selective adsorption) or wrong catalyst.

    • Fix: Ensure rapid heating to reflux; switch to Sulfided Pt/C; reduce reaction time.

  • Problem: Formation of Azoxy/Azo intermediates (Colored impurities).

    • Cause: Condensation of hydroxylamine intermediate with nitroso intermediate.

    • Fix: Increase catalyst loading to speed up the reduction through the intermediate states.

References

  • Selective Hydrogenation of Nitroarenes: Upadhyay, R., et al. "Selective and sustainable nitro reduction... using a recyclable V2O5/TiO2 catalyst."[3][6] ResearchGate, 2025. Link

  • Mechanochemical CTH: "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." National Institutes of Health (PMC). Link

  • Chalcone Hydrogenation Selectivity: Ahmed, N., & van Lier, J. E. "Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones."[7] Journal of Chemical Research. Link

  • General Nitro Reduction: "Nitro Reduction - Common Conditions." Common Organic Chemistry. Link

Sources

Method

Application Notes and Protocols for Biological Activity Screening of 4,4'-Dinitrochalcone Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to screen the biological activities of 4,4'-dinitrochalcone derivatives. The protocols detailed herein are des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to screen the biological activities of 4,4'-dinitrochalcone derivatives. The protocols detailed herein are designed to be robust and self-validating, offering insights into the anticancer, antimicrobial, and anti-inflammatory potential of this promising class of compounds.

Introduction: The Therapeutic Promise of Chalcones

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one backbone. This structural motif serves as a versatile scaffold for chemical modifications, leading to a diverse array of biological activities.[1][2][3] The presence of an α,β-unsaturated carbonyl system is crucial for their bioactivity, enabling interactions with various cellular targets.[1][4] The introduction of nitro groups, particularly at the 4 and 4' positions, can significantly modulate the electronic properties of the molecule, potentially enhancing its therapeutic efficacy. These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][5][6] This document outlines detailed protocols for the systematic screening of 4,4'-dinitrochalcone derivatives to elucidate their biological potential.

Section 1: Anticancer Activity Screening

Chalcone derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[4][5][7][8] The following protocols are designed to assess the cytotoxic and mechanistic effects of 4,4'-dinitrochalcone derivatives on cancer cell lines.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT116 for colon cancer) in appropriate media until they reach 80-90% confluency.[4]

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of the 4,4'-dinitrochalcone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Example IC₅₀ Values of 4,4'-Dinitrochalcone Derivatives

DerivativeCancer Cell LineIncubation Time (h)IC₅₀ (µM)
DNC-1MCF-7485.2 ± 0.4
DNC-1HepG2488.1 ± 0.7
DNC-1HCT116486.5 ± 0.5
DNC-2MCF-7483.8 ± 0.3
DNC-2HepG2486.2 ± 0.6
DNC-2HCT116484.9 ± 0.4
DoxorubicinMCF-7480.5 ± 0.1

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Chalcone Derivatives (various concentrations) incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of the MTT assay for assessing cell viability.

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Understanding the mechanism of action is crucial in drug development. Chalcones are known to induce apoptosis and cause cell cycle arrest.[4][7][8] Flow cytometry is a powerful tool to investigate these cellular events.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 4,4'-dinitrochalcone derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway: Chalcone-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_outcome Outcome chalcone 4,4'-Dinitrochalcone Derivative ros ↑ ROS Production chalcone->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified pathway of chalcone-induced apoptosis.

Section 2: Antimicrobial Activity Screening

Chalcone derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[13][14][15][16][17] The following protocols are standard methods for evaluating the antimicrobial efficacy of new compounds.

Disk Diffusion Assay (Kirby-Bauer Method)

This method is a preliminary qualitative test to assess the antimicrobial activity of a compound.[18]

Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate.[19]

  • Disk Application: Impregnate sterile paper disks with a known concentration of the 4,4'-dinitrochalcone derivative. Place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

Protocol: Broth Microdilution Method

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the chalcone derivative in Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Example Antimicrobial Activity of a 4,4'-Dinitrochalcone Derivative

MicroorganismDisk Diffusion (Zone of Inhibition, mm)MIC (µg/mL)
Staphylococcus aureus1816
Escherichia coli1532
Pseudomonas aeruginosa8>128
Candida albicans208

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_disk Disk Diffusion cluster_mic Broth Microdilution (MIC) cluster_end Results start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of Compound in 96-well Plate prep_inoculum->serial_dilution apply_disks Apply Compound-impregnated Disks inoculate_plate->apply_disks incubate_disk Incubate apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones end End measure_zones->end inoculate_wells Inoculate Wells serial_dilution->inoculate_wells incubate_mic Incubate inoculate_wells->incubate_mic determine_mic Determine MIC incubate_mic->determine_mic determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Section 3: Anti-inflammatory Activity Screening

Chalcones are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[21][22][23] COX-2 is an inducible enzyme involved in the inflammatory response, making it a key target for anti-inflammatory drugs.[24]

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation: Prepare the assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[25][26]

  • Inhibitor and Enzyme Addition:

    • To a 96-well plate, add the test compound (4,4'-dinitrochalcone derivative) at various concentrations.

    • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

    • Add the COX-2 enzyme to all wells except the negative control.[24]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[25]

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value for the test compound.

Data Presentation: Example COX-2 Inhibition by 4,4'-Dinitrochalcone Derivatives

DerivativeCOX-2 Inhibition IC₅₀ (µM)
DNC-11.2 ± 0.2
DNC-20.8 ± 0.1
Celecoxib0.05 ± 0.01

Logical Relationship: COX-2 Inhibition and Anti-inflammatory Effect

COX2_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway Pro-inflammatory Pathway cluster_intervention Intervention cluster_outcome Therapeutic Outcome stimulus Inflammatory Stimuli (e.g., LPS) cox2_induction COX-2 Induction stimulus->cox2_induction arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX-2 inflammation Inflammation prostaglandins->inflammation reduced_inflammation Reduced Inflammation inflammation->reduced_inflammation chalcone 4,4'-Dinitrochalcone Derivative chalcone->prostaglandins Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the biological evaluation of 4,4'-dinitrochalcone derivatives. Positive results from these initial screens can guide further preclinical development, including in vivo efficacy studies and toxicological assessments. The versatility of the chalcone scaffold suggests that further structural modifications could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PubMed. (2023-03-23). [Link]

  • (PDF) Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line. ResearchGate. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen. (2022-08-02). [Link]

  • Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. PubMed. (2024-01-28). [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]

  • Synthesis and Biological Evaluation of Chalcone Derivatives (Mini Review). PubMed. [Link]

  • Design, synthesis, biological evaluation, and molecular docking of chalcone derivatives as anti-inflammatory agents. PubMed. (2017-02-01). [Link]

  • Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. NIH. (2023-05-10). [Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PMC. (2026-01-14). [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. PMC - NIH. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]

  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. ResearchGate. (2023-12-07). [Link]

  • Examples of 4-hydroxychalcone and nitrochalcones with biological properties. [Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. [Link]

  • Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. MDPI. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009-12-08). [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC - NIH. (2022-10-19). [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Anticancer Mechanisms of Natural and Synthetic Chalcones. Encyclopedia MDPI. (2022-10-14). [Link]

  • A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury. NIH. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of some Chalcone Derivatives. ResearchGate. (2025-08-05). [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Online Press. (2022-11-29). [Link]

  • MTT Cell Assay Protocol. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. (2022-08-02). [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. Natural Volatiles and Essential Oils. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024-04-02). [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. (2025-02-05). [Link]

  • New chalcone derivatives as potential antimicrobial and antioxidant agent. PMC - NIH. (2021-11-05). [Link]

  • Chalcones in cancer: understanding their role in terms of QSAR. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling side reactions in 4,4'-Dinitrochalcone synthesis

Topic: Controlling Side Reactions & Yield Optimization Executive Summary The synthesis of 4,4'-dinitrochalcone via Claisen-Schmidt condensation is deceptively simple. While the reaction theoretically requires only equimo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Side Reactions & Yield Optimization

Executive Summary

The synthesis of 4,4'-dinitrochalcone via Claisen-Schmidt condensation is deceptively simple. While the reaction theoretically requires only equimolar 4-nitrobenzaldehyde and 4-nitroacetophenone in a basic medium, the strong electron-withdrawing nature of the nitro (


) groups creates a "hyper-reactive" landscape.

This guide addresses the specific electronic challenges of this substrate. The


 groups make the aldehyde highly susceptible to Cannizzaro disproportionation  and the product highly susceptible to Michael addition  (oligomerization). Success depends not on forcing the reaction, but on suppressing these competing pathways.

Module 1: The Reaction Landscape & Competitive Pathways

To control the outcome, you must visualize the competition occurring in your flask. The desired pathway (Aldol Condensation) competes with two destructive side reactions driven by the same catalyst (Base).

Mechanistic Critical Control Points
  • The Cannizzaro Trap: 4-Nitrobenzaldehyde cannot enolize. In high base concentrations, hydroxide attacks the aldehyde carbonyl directly rather than removing the proton from the acetophenone. This destroys your electrophile, producing 4-nitrobenzoic acid and 4-nitrobenzyl alcohol.

  • The Michael Pitfall: The product, 4,4'-dinitrochalcone, is an electron-deficient alkene. It is a more potent electrophile than the starting aldehyde. If the reaction runs too long or the base is too strong, the enolate of 4-nitroacetophenone will attack the product instead of the aldehyde, creating dimers and "tar."

Pathway Visualization

The following diagram maps the kinetic vs. thermodynamic decisions your reaction makes.

ReactionPathways Start Reactants (4-Nitrobenzaldehyde + 4-Nitroacetophenone) Enolate Enolate Formation (Kinetic Step) Start->Enolate NaOH/KOH Cannizzaro SIDE REACTION A: Cannizzaro Disproportionation (Loss of Aldehyde) Start->Cannizzaro Excess Base High Temp Aldol Aldol Intermediate (β-Hydroxy Ketone) Enolate->Aldol Nucleophilic Attack Product 4,4'-Dinitrochalcone (Desired Product) Aldol->Product - H2O (Dehydration) Michael SIDE REACTION B: Michael Addition (Oligomerization/Tar) Product->Michael Prolonged Time Excess Enolate

Caption: Fig 1. Competitive pathways. Red dashed lines indicate irreversible side reactions caused by unoptimized conditions.

Module 2: Troubleshooting Guide

Symptom 1: "My product is a sticky, dark brown tar/gum."

Diagnosis: Uncontrolled Michael Addition (Polymerization). The double nitro-substitution makes your chalcone an aggressive Michael acceptor. You likely let the reaction run too long or used a base concentration that was too high.

  • Immediate Fix: Stop the reaction earlier. Do not wait for "total" consumption of starting material if it risks product degradation.

  • Corrective Protocol:

    • Reduce base concentration (e.g., from 20% to 10% NaOH).

    • Reduce temperature (Room Temp

      
       0-5°C).
      
    • Crucial: Add the aldehyde last (see Protocol A).

Symptom 2: "Low yield, and I isolated a white solid that isn't product."

Diagnosis: Cannizzaro Reaction . The white solid is likely 4-nitrobenzoic acid (or its salt). The base attacked your aldehyde before it could react with the ketone.

  • Immediate Fix: Ensure the ketone is deprotonated before the aldehyde is introduced.

  • Corrective Protocol: Pre-stir the 4-nitroacetophenone with the base for 10-15 minutes to generate the enolate pool before adding the 4-nitrobenzaldehyde.

Symptom 3: "The product precipitates but is impure (multiple TLC spots)."

Diagnosis: Incomplete Dehydration or Retro-Aldol . You may have the


-hydroxy ketone intermediate mixed with the chalcone.
  • Immediate Fix: Recrystallization is mandatory.[1]

  • Corrective Protocol: Recrystallize from boiling Ethanol (95%) or Glacial Acetic Acid. If the intermediate persists, a brief reflux with a catalytic amount of iodine in DMSO can drive the dehydration to completion.

Module 3: Optimized Experimental Protocols

Protocol A: Standard Solution Phase (Scalable)

Best for: General synthesis where 1-5g of product is needed.

Reagents:

  • 4-Nitroacetophenone (10 mmol)

  • 4-Nitrobenzaldehyde (10 mmol)

  • NaOH (10 mmol, 10% aqueous solution)

  • Ethanol (95%, 20 mL)

Step-by-Step:

  • Enolate Generation: Dissolve 4-nitroacetophenone in 15 mL Ethanol in a round-bottom flask. Add the NaOH solution dropwise.[2][3] Stir at 0°C (ice bath) for 15 minutes. Why? This ensures the enolate is ready and minimizes Cannizzaro risk for the incoming aldehyde.

  • Addition: Dissolve 4-nitrobenzaldehyde in the remaining 5 mL Ethanol. Add this solution dropwise to the enolate mixture over 20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Quench: Pour the mixture into 100 mL ice water containing 2 mL HCl. Why? Neutralization stops the Michael addition immediately.

  • Workup: Filter the yellow precipitate.[4] Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot Ethanol.

Protocol B: Ultrasound-Assisted Synthesis (Green/High Purity)

Best for: High purity requirements and minimizing side reactions.

Reagents:

  • 4-Nitroacetophenone (10 mmol)

  • 4-Nitrobenzaldehyde (10 mmol)

  • NaOH (pellets, pulverized, 0.5 mmol - Catalytic amount)

  • Solvent: Methanol (10 mL)

Step-by-Step:

  • Setup: Place both reactants and pulverized NaOH in a flask with Methanol.

  • Irradiation: Place the flask in an ultrasonic bath (cleaning bath type is sufficient, ~40 kHz).

  • Process: Sonicate at 25-30°C.

  • Timeline: Reaction is typically complete in 10-30 minutes (vs. hours for stirring).

  • Workup: Pour onto crushed ice/HCl. Filter and wash.[5][6][7][8]

  • Advantage: The short reaction time significantly reduces the window for Michael addition, often resulting in yields >90% with higher purity [1, 4].

Module 4: Decision Support (Workflow)

Use this logic tree to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Crude Product CheckYield Is Yield < 50%? Start->CheckYield CheckPurity Is Product Sticky/Dark? CheckYield->CheckPurity No (Yield OK) Action1 Suspect Cannizzaro. Action: Pre-mix Ketone + Base. Add Aldehyde slowly. CheckYield->Action1 Yes (White byproduct found) Action2 Suspect Michael Addition. Action: Reduce Base Conc. Reduce Rxn Time. CheckPurity->Action2 Yes (Tarry) Action3 Suspect Incomplete Dehydration. Action: Recrystallize (EtOH). Check pH (ensure neutral). CheckPurity->Action3 No (Solid but impure)

Caption: Fig 2. Troubleshooting logic for 4,4'-dinitrochalcone synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use acid catalysis (e.g., HCl or


) instead of base? 
A:  Yes, but it is generally less efficient for this specific substrate. While acid catalysis avoids the Cannizzaro reaction, the protonation of the carbonyls makes the nitro-substituted rings extremely electron-deficient, slowing the rate of condensation. Base catalysis is preferred if you control the temperature and addition order.

Q: Why do I need to neutralize with HCl during workup? A: Neutralization is critical to stop the reaction. If you filter the product while the solution is still basic, the high local concentration of base in the filter cake can catalyze the Michael addition (dimerization) even during the drying process, turning your yellow crystals into a brown paste.

Q: My product has a melting point lower than the literature value (


C). Why? 
A:  This usually indicates the presence of the cis (Z) isomer or the intermediate 

-hydroxy ketone. Recrystallization from ethanol typically favors the thermodynamically stable trans (E) isomer.

References

  • Ultrasonic Synthesis: Calvino, V., et al. (2006). Ultrasound-promoted synthesis of chalcones and their heterocyclization. Ultrasonics Sonochemistry.

  • Green Methods: Pallavi, K., et al. (2012). Green Synthesis of Chalcones using Grinding Technique. International Journal of ChemTech Research.

  • Mechanism & Side Reactions: BenchChem Technical Support. Troubleshooting Michael Addition in Chalcone Synthesis.

  • Optimized Protocols: C.S. Patil, et al. (2024).[9] Efficient Synthesis of Substituted Nitrochalcone Derivatives. MDPI.

  • Cannizzaro Competition: Geissman, T. A. (2011). The Cannizzaro Reaction: Mechanisms and Side Pathways in Aldol Condensations. Organic Reactions.

Sources

Optimization

Technical Support Center: Navigating Precipitation Challenges in the Acid Workup of Chalcones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for chalcone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who enco...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chalcone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with product precipitation during the crucial acid workup stage of chalcone synthesis. As a common issue stemming from the inherent low aqueous solubility of the chalcone scaffold, uncontrolled precipitation can lead to impure products, low yields, and difficult-to-handle materials. This document provides in-depth, experience-driven solutions to diagnose, prevent, and resolve these issues.

Part 1: Troubleshooting Guide

This section addresses the most common immediate problems encountered after the reaction is complete and the acidic workup has begun. The guidance follows a question-and-answer format to help you quickly identify and solve your specific issue.

Q1: Upon adding acid to my basic reaction mixture, my product instantly crashed out as a very fine, amorphous powder that is now impossible to filter. What went wrong?

A1: This is a classic case of rapid, uncontrolled precipitation due to a sudden and drastic change in pH.

  • Causality: In a typical base-catalyzed Claisen-Schmidt condensation, the chalcone product, especially if it has phenolic hydroxyl groups, can exist as a more water-soluble phenoxide salt in the highly basic reaction medium. When you add a strong acid rapidly, the pH of the solution plummets. This instantly converts the soluble salt back into the neutral, highly insoluble phenol form, causing it to "crash out" of the solution faster than crystalline lattices can form. The result is a fine, often colloidal, suspension that will clog filter paper and trap impurities.

  • Preventative Strategy: The key is to slow down the neutralization process.

    • Cool the Reaction Mixture: Before adding any acid, cool your reaction vessel in an ice bath. Lowering the temperature decreases the rate of precipitation and reduces the solubility of the product, which can sometimes promote more orderly crystal growth.[1]

    • Use a Weaker or Dilute Acid: Instead of concentrated HCl, consider using a 1M or 2M solution, or even a weaker acid like acetic acid.

    • Add Acid Dropwise with Vigorous Stirring: This is the most critical step. Add the acid slowly, drop by drop, to the vigorously stirred reaction mixture.[2] This maintains a more homogenous pH throughout the vessel, preventing localized areas of high acidity and allowing the chalcone molecules to aggregate into more ordered, filterable crystals.

Q2: My product separated as a sticky, unmanageable oil or gum after I neutralized the reaction. How do I handle this "oiling out"?

A2: "Oiling out" is a common problem that occurs when the product separates from the solution as a liquid phase rather than a solid.[3]

  • Causality: There are two primary causes for this phenomenon:

    • Low Melting Point: The melting point of your specific chalcone derivative may be lower than the temperature of the workup solution.[3][4] Even with cooling, the heat generated from the acid-base neutralization can be sufficient to keep the local temperature above the product's melting point.

    • Presence of Impurities: Significant amounts of unreacted starting materials or side products can act as a solvent for your chalcone, creating a low-melting eutectic mixture or simply depressing the freezing point.[2][3]

  • Resolution & Prevention:

    • Increase Solvent Volume: The product may be precipitating from a solution that is too concentrated. After neutralization, try adding more of the reaction solvent (e.g., ethanol) or an appropriate extraction solvent to dissolve the oil.[3] You can then attempt to crystallize the product from this more dilute solution.

    • Switch to an Extraction-First Workup: Instead of aiming for precipitation from the aqueous mixture, neutralize the reaction and then immediately perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This moves the chalcone into the organic phase, leaving behind inorganic salts. You can then dry the organic layer and obtain the crude product by removing the solvent under reduced pressure, which can then be purified by recrystallization from a more suitable solvent system.

    • Induce Crystallization: If you have an oil, try scratching the inside of the flask with a glass rod at the oil-air interface.[1][4] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth. Adding a "seed crystal" of the pure chalcone, if available, is also a highly effective method.[3]

Part 2: In-Depth FAQs

This section explores the fundamental chemical principles behind the workup process, providing the necessary background to make informed experimental choices.

Q1: What is the fundamental purpose of an acid workup in a base-catalyzed chalcone synthesis?

The acid workup serves two primary functions. First, it neutralizes the strong base catalyst (typically NaOH or KOH) used to generate the enolate for the condensation reaction. Second, and equally important, it protonates any anionic intermediates, such as phenoxides, to yield the final, neutral chalcone product. The overall goal is to create a neutral environment from which the non-polar chalcone can be either precipitated or extracted.

Q2: How does the choice of acid (e.g., HCl vs. Acetic Acid) affect precipitation?

The choice of acid impacts the rate and nature of the pH change.

  • Strong Acids (e.g., HCl, H₂SO₄): These acids dissociate completely, causing a very rapid and significant drop in pH. This is often the cause of the "crashing out" phenomenon described in Q1 of the troubleshooting guide. While effective for neutralization, they must be added with extreme care (diluted, cooled, and dropwise).

  • Weak Acids (e.g., Acetic Acid, NH₄Cl): These acids establish an equilibrium and create a buffered system, leading to a much more gradual and controlled decrease in pH. This gentle change is highly advantageous for promoting the growth of larger, purer crystals directly from the workup mixture.

Q3: My chalcone contains a basic nitrogen atom (e.g., a dimethylamino group). How does this complicate the acid workup?

Chalcones containing basic functional groups, such as amines, introduce a pH-dependent solubility switch.

  • In Basic/Neutral Conditions: The nitrogen is a neutral, free base. The chalcone is typically soluble in organic solvents and insoluble in water.

  • In Acidic Conditions: The nitrogen atom becomes protonated, forming an ammonium salt (e.g., a hydrochloride salt). This salt is often significantly more water-soluble than the free base.[5]

This can be used to your advantage. For purification, you can acidify the workup mixture to a pH where the chalcone salt dissolves in the aqueous layer. You can then wash the aqueous layer with an organic solvent to remove non-basic impurities. Finally, by carefully adding a base (like NaHCO₃ or a dilute NaOH solution) to the aqueous layer, you can re-precipitate the purified, neutral chalcone.

Q4: What is the best solvent system for extraction to prevent premature precipitation?

If you opt for an extraction-based workup, the choice of organic solvent is critical. The ideal solvent should be one in which your chalcone is highly soluble to prevent it from precipitating prematurely during the extraction process.

  • Good Choices: Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are excellent first choices. They are water-immiscible and are good solvents for a wide range of chalcones.

  • Poor Choices: Diethyl ether or hexanes are often poor choices for the initial extraction as many chalcones have limited solubility in these highly non-polar solvents at room temperature.

Part 3: Protocols & Methodologies
Protocol 1: Step-by-Step Controlled Precipitation via pH Adjustment

This protocol is designed to achieve direct crystallization of a pure product from the reaction mixture.

  • Cooling: Once the reaction is deemed complete by TLC, place the reaction flask in an ice-water bath and allow it to cool to 0-5 °C with stirring.

  • Dilution (Optional): If the reaction mixture is highly concentrated, adding a small amount of cold water or the reaction solvent (e.g., ethanol) can help prevent the product from precipitating too rapidly.[1]

  • Slow Acidification: Prepare a solution of 1M HCl or 10% aqueous acetic acid. Using a dropping funnel or pipette, add the acid solution dropwise to the cold, vigorously stirred reaction mixture.

  • Monitor pH: Monitor the pH of the mixture using pH paper. Continue adding acid until the solution is neutral or slightly acidic (pH ~6-7).

  • Crystallization: As you approach neutrality, you should observe the formation of a crystalline precipitate. Once neutralization is complete, continue stirring the slurry in the ice bath for an additional 30 minutes to maximize crystal growth.

  • Isolation: Collect the solid product by suction filtration. Wash the filter cake with copious amounts of cold water to remove inorganic salts, followed by a small amount of a cold, poor solvent (like hexane or a water/ethanol mixture) to remove any remaining organic impurities.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Managing and Purifying "Oiled Out" Products

This protocol should be followed when the product separates as an oil or gum during workup.

  • Extraction: After neutralizing the reaction mixture (it does not need to be done slowly in this case), transfer the entire mixture to a separatory funnel. Extract the product into a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Wash the Organic Layer: Wash the combined organic layers with water, followed by a saturated brine solution to aid in the removal of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude oily product.

  • Purification:

    • Attempt Crystallization: Dissolve the crude oil in a minimal amount of a hot "good" solvent (like ethanol or acetone).[4] Then, slowly add a "poor" solvent (like water or hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify the solution, and then allow it to cool slowly to induce crystallization.[3]

    • Column Chromatography: If crystallization fails, the oil must be purified by silica gel column chromatography.[3][6] A common eluent system is a gradient of ethyl acetate in hexane. After chromatography, combine the pure fractions and remove the solvent to obtain a purified oil or solid, which can then be successfully crystallized.

Part 4: Visual Guides
Diagram 1: Troubleshooting Decision Tree for Workup Issues

This diagram provides a logical workflow for diagnosing and solving common precipitation problems during the acid workup of chalcones.

G start Acid Workup Initiated precipitate_type What is the nature of the precipitate? start->precipitate_type fine_powder Fine, Amorphous Powder precipitate_type->fine_powder Fine Powder oily_gum Sticky Oil / Gum precipitate_type->oily_gum Oil / Gum crystalline Crystalline Solid precipitate_type->crystalline Crystalline cause_rapid Cause: Rapid pH Change 'Crashing Out' fine_powder->cause_rapid cause_oil Cause: 1. Low Melting Point 2. High Impurity Level oily_gum->cause_oil success Success: Proceed with Filtration, Washing, and Drying crystalline->success solution_rapid Solution: 1. Cool mixture to 0°C 2. Use dilute/weak acid 3. Add acid dropwise with   vigorous stirring cause_rapid->solution_rapid solution_oil Solution: 1. Perform extraction-first workup 2. Purify crude oil via recrystallization   from a new solvent system 3. If recrystallization fails, use   column chromatography cause_oil->solution_oil

Caption: Troubleshooting decision tree for chalcone workup.

Diagram 2: Chemical Rationale for pH-Dependent Precipitation

This diagram illustrates why a chalcone with a phenolic group is soluble in a basic solution and precipitates upon acidification.

G cluster_basic Basic Conditions (High pH) cluster_acidic Acidic/Neutral Conditions (Low pH) phenoxide Soluble Phenoxide Salt (in aqueous media) phenol Insoluble Neutral Chalcone (precipitates) phenoxide->phenol + H⁺ (Acid Addition) phenol->phenoxide + OH⁻ (Base)

Caption: pH-dependent solubility of a phenolic chalcone.

Part 5: Data Tables
Table 1: Solubility Characteristics of a Model Chalcone (4-hydroxychalcone)
SolventSolubility at 25°CSolubility at 78°C (B.P. EtOH)Suitability for Workup/Recrystallization
WaterVery LowVery LowGood for washing, poor for dissolving.
HexaneVery LowLowGood "poor" solvent for mixed-solvent crystallization.
EthanolModerately SolubleVery SolubleExcellent single solvent for recrystallization.[7][8]
Ethyl AcetateSolubleVery SolubleGood for extraction, may require a co-solvent for good recrystallization.
DichloromethaneSolubleN/A (B.P. 40°C)Excellent for extraction.
Table 2: Comparison of Common Acids for Workup
AcidTypepKaKey Characteristics & Recommendations
Hydrochloric Acid (HCl)Strong-6.3Rapid, complete neutralization. Use dilute (1-2M) and add dropwise to prevent crashing out.[9]
Sulfuric Acid (H₂SO₄)Strong-3.0Similar to HCl, but less volatile. Risk of sulfonation side reactions if used concentrated or hot.
Acetic Acid (CH₃COOH)Weak4.76Provides slow, controlled neutralization. Highly recommended for direct crystallization.
Ammonium Chloride (NH₄Cl)Weak9.24A very mild acid source, useful for sensitive substrates. Provides a buffered workup.
References
  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]

  • Cimini, S., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • Díaz, E., et al. (2023). Studies on the Aqueous Synthesis of Chalcones: A Green Approach. Preprints.org. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

  • Cirrincione, V., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Wang, D., et al. (2019). Chalcone: A Privileged Structure in Medicinal Chemistry. Medicinal Research Reviews. Retrieved from [Link]

  • Kumar, L., & Singh, P. (2020). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

Sources

Troubleshooting

Minimizing Michael addition side products in chalcone synthesis

Topic: Minimizing Michael Addition Side Products in Claisen-Schmidt Condensation To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Synthesis Optimization Group Subjec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Michael Addition Side Products in Claisen-Schmidt Condensation

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Synthesis Optimization Group Subject: Troubleshooting & Prevention of Michael Adducts in


-Unsaturated Ketone Synthesis
Executive Summary & Diagnostic Visualization

The synthesis of chalcones via Claisen-Schmidt condensation is a competition between kinetic control (formation of the


-unsaturated ketone) and thermodynamic control  (subsequent Michael addition).

The primary failure mode is the reaction of unreacted ketone enolates with the formed chalcone, leading to oligomeric side products (1,5-diketones). This guide provides protocols to kinetically trap the chalcone and prevent the thermodynamic slide into Michael adducts.

The Pathway to Failure (and Success)

Chalcone_Pathway Start Aldehyde + Ketone Enolate Enolate Formation Start->Enolate Base Aldol Aldol Intermediate (β-hydroxy ketone) Enolate->Aldol Condensation Chalcone Chalcone (Desired Product) Aldol->Chalcone -H₂O (Dehydration) Michael Michael Adduct (Side Product / Oligomer) Chalcone->Michael Excess Enolate High Temp/Time Michael->Chalcone Retro-Michael (Difficult)

Figure 1: The Reaction Trajectory. The red dashed line represents the "parasitic" Michael addition path driven by excess enolate and thermodynamic equilibration.

Troubleshooting Guide (Symptom-Based)

Use this section to diagnose issues in your current batch.

Q1: I see a new spot on TLC with lower


 than my chalcone, and the product is a sticky solid. What is it? 
  • Diagnosis: This is likely the Michael adduct (1,5-diketone) or a polymer thereof. The chalcone is electron-deficient at the

    
    -position; if the reaction runs too long or too hot, unreacted ketone enolates attack this position.
    
  • Immediate Fix: Stop the reaction immediately. Do not heat to "drive completion."

  • Prevention: Reduce reaction temperature to

    
    C. The activation energy for Michael addition is higher than for the Aldol condensation. Keeping it cold kinetically favors the chalcone.
    

Q2: My yield is low, but the starting aldehyde is consumed. Where did the mass go?

  • Diagnosis: Oligomerization. If you used an excess of ketone (e.g., 1.2 eq), the excess enolate has consumed your product via Michael addition, forming heavy oligomers that may crash out as "tar" or stay at the baseline.

  • Prevention: Adjust Stoichiometry. Never use excess ketone. Use 1.0 : 1.0 equivalents, or a slight excess of Aldehyde (1.1 eq) . Excess aldehyde cannot form an enolate (if non-enolizable like benzaldehyde) and cannot attack the chalcone.

Q3: I am using a substituted benzaldehyde (e.g., nitro- or chloro-), and side products are dominating.

  • Diagnosis: Electron-withdrawing groups (EWGs) make the resulting chalcone more electrophilic, increasing its susceptibility to Michael attack.

  • Prevention: Switch to Acid Catalysis (See Protocol C) or Solvent-Free Grinding (See Protocol B). Strong bases are too aggressive for highly electrophilic substrates.

Optimization Protocols

Choose the protocol that matches your substrate sensitivity and available equipment.

Protocol A: Kinetic Control (Base-Catalyzed)

Best for: Standard substrates, scaling up.

  • Preparation: Dissolve Ar-Aldehyde (1.0 eq) and Ar-Ketone (1.0 eq) in Ethanol (minimum volume to dissolve).

  • Cooling: Place the flask in an ice-salt bath to reach

    
    C to 
    
    
    
    C.
  • Catalyst Addition: Add aqueous NaOH (10-40%) dropwise over 20 minutes.

    • Why? Slow addition keeps the enolate concentration low relative to the aldehyde, preventing enolate-on-chalcone attacks.

  • Monitoring: Stir at

    
    C. Monitor by TLC every 30 minutes.
    
  • Quenching: As soon as the aldehyde is consumed, pour the mixture into ice water acidified with dilute HCl (pH ~4-5).

    • Why? Rapid neutralization destroys the enolate, freezing the reaction and preventing post-reaction Michael addition during workup.

Protocol B: Solvent-Free Grinding (Green Chemistry)

Best for: High purity, avoiding Michael adducts entirely, rapid library synthesis.

This method minimizes Michael addition by restricting the mobility of molecules. In the solid state, the diffusion required for the bulky enolate to attack the chalcone is restricted.

  • Combine: In a mortar, place Ar-Aldehyde (1.0 mmol) and Ar-Ketone (1.0 mmol).

  • Catalyst: Add solid NaOH pellets (1.0 - 2.0 mmol).

  • Grind: Grind vigorously with a pestle for 5–10 minutes. The mixture will turn into a paste and then a solid powder.

  • Workup: Add cold water to the mortar, filter the solid, and wash with water until neutral.

  • Result: Usually >90% yield of pure chalcone with no Michael side products.

Protocol C: Acid Catalysis (

)

Best for: Sensitive substrates, avoiding basic conditions entirely.

Lewis acids activate the aldehyde carbonyl without generating a high concentration of nucleophilic enolates, effectively shutting down the Michael addition pathway.

  • Mix: Combine Aldehyde (10 mmol) and Ketone (10 mmol) in Methanol (10 mL).

  • Catalyst: Add

    
     (anhydrous) (5 mol%).
    
  • Reaction: Stir at room temperature for 4–8 hours.

  • Workup: Filter the mixture (if solid forms) or extract with Ethyl Acetate.

  • Purification: Silica gel column chromatography.

Comparative Data: Side Product Risk
VariableConditionRisk of Michael AdditionMechanistic Reason
Stoichiometry Excess KetoneHIGH Increases [Enolate], the nucleophile for Michael attack.[1]
Stoichiometry Excess AldehydeLOW Aldehydes (non-enolizable) cannot attack the chalcone.
Temperature Reflux (>60°C)HIGH Overcomes activation barrier for thermodynamic product.
Temperature Ice Bath (0°C)LOW Traps the kinetic product (Chalcone).
Method Solvent-Free GrindingNEGLIGIBLE Lack of solvent prevents diffusion of reactants for side reactions.
Frequently Asked Questions (Deep Dive)

Q: Why does the Michael addition happen even after I stop adding base? A: If you do not neutralize the reaction mixture before workup, the base remains active. During rotary evaporation, the concentration of reagents increases, and the heat from the bath drives the Michael addition rapidly. Always quench with dilute acid (HCl) into ice water before concentrating.

Q: Can I reverse the Michael addition if it has already happened? A: It is difficult. The Michael addition is often the thermodynamic sink. However, the reaction is reversible in theory (Retro-Michael). Heating the Michael adduct with a base might revert it, but it is more likely to lead to polymerization or degradation. It is far more efficient to discard the batch and restart using Protocol B .

Q: Why is the "Grinding Method" considered superior for selectivity? A: In solution, molecules collide freely. In the solvent-free grinding method, the reaction occurs at the interface of the solid crystals. Once the chalcone forms, it crystallizes out, effectively removing itself from the reaction phase and preventing further attack by the ketone.

References
  • BenchChem. (2025).[1][2] Preventing Michael addition side reaction in chalcone synthesis. Retrieved from

  • Palleros, D. R. (2004).[3] Solvent-free synthesis of chalcones. Journal of Chemical Education, 81(9), 1345.

  • Rateb, N. M., & Zohdi, H. F. (2009). Atom-efficient, solvent-free, green synthesis of chalcones by grinding. Synthetic Communications, 39(15), 2789-2794. Retrieved from

  • Narender, T., & Reddy, K. P. (2007). A simple and highly efficient procedure for the synthesis of chalcones using RuCl3 as a homogeneous catalyst. Tetrahedron Letters, 48(18), 3177-3180.
  • Chemistry Steps. (2023). Michael Addition Reaction Mechanism. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Characterization of Nitro and Carbonyl Moieties in Chalcones

Executive Summary Chalcones (1,3-diphenyl-2-propene-1-one) represent a privileged scaffold in medicinal chemistry, serving as precursors for flavonoids and exhibiting potent anti-inflammatory, anticancer, and antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chalcones (1,3-diphenyl-2-propene-1-one) represent a privileged scaffold in medicinal chemistry, serving as precursors for flavonoids and exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2] In drug development, verifying the integrity of the


-unsaturated ketone system is critical.

This guide provides a high-resolution comparative analysis of the Fourier Transform Infrared (FTIR) spectral signatures of chalcones, specifically focusing on the interplay between the carbonyl (


)  and nitro (

)
substituents. Unlike standard aliphatic ketones, the chalcone carbonyl is highly sensitive to electronic tuning via conjugation. This document details the theoretical basis of these shifts, provides comparative spectral data, and outlines a validated protocol for synthesis and characterization.

Part 1: Theoretical Framework & Spectral Mechanics

To interpret the FTIR spectrum of a chalcone, one must understand the electronic environment that distinguishes it from simple ketones. The core issue is conjugation .

The Conjugation Effect on Carbonyls

In a non-conjugated aliphatic ketone (e.g., acetone), the


 bond is stiff, vibrating at ~1715 cm⁻¹ . In chalcones, the carbonyl is conjugated with a 

double bond and two aromatic rings.[2] This delocalization allows electron density to flow from the rings into the carbonyl oxygen, increasing the single-bond character of the

group.
  • Rule: Increased single-bond character

    
     Weaker bond constant (
    
    
    
    )
    
    
    Lower Frequency (
    
    
    ).
  • Result: Chalcone carbonyls typically appear at 1650–1670 cm⁻¹ .

The "Push-Pull" Mechanism

The position of the carbonyl peak is not static; it is "tunable" based on substituents.

  • Electron Donating Groups (EDG): (e.g., -OCH₃) "Push" electrons into the system, enhancing resonance, lengthening the

    
     bond, and lowering  the wavenumber.
    
  • Electron Withdrawing Groups (EWG): (e.g., -NO₂) "Pull" electrons, destabilizing the resonance contributor that puts a negative charge on oxygen. This retains the double-bond character, shifting the peak to a higher wavenumber relative to EDG-substituted analogs.

Visualization of Resonance Effects

The following diagram illustrates the resonance pathway that dictates the bond order (and thus the wavenumber) of the carbonyl group.

Resonance Structure Chalcone Structure (s-trans) Resonance Resonance Hybrid (Charge Separation) Structure->Resonance Delocalization Carbonyl C=O Character (Double Bond) Resonance->Carbonyl EWG (NO2) Stabilizes SingleBond C-O Character (Single Bond) Resonance->SingleBond EDG (OMe) Promotes Higher Wavenumber\n(~1670-1685 cm-1) Higher Wavenumber (~1670-1685 cm-1) Carbonyl->Higher Wavenumber\n(~1670-1685 cm-1) Lower Wavenumber\n(~1640-1660 cm-1) Lower Wavenumber (~1640-1660 cm-1) SingleBond->Lower Wavenumber\n(~1640-1660 cm-1)

Figure 1: Mechanistic flow of substituent effects on Carbonyl bond order. EWGs maintain double-bond character (higher freq), while EDGs increase single-bond character (lower freq).

Part 2: Comparative Spectral Analysis

The following data compares the FTIR signatures of unsubstituted chalcone against nitro-substituted and standard ketone alternatives.

The Carbonyl ( ) Benchmark
Compound ClassChemical EnvironmentCharacteristic

(cm⁻¹)
Notes
Saturated Ketone Acetophenone1685 - 1690Limited conjugation (Phenyl only).[3]
Unsubstituted Chalcone

-unsaturated + 2 Phenyls
1660 - 1670 Strong conjugation lowers frequency.
4-Nitrochalcone EWG on B-ring (Aldehyde side)1670 - 1680

withdraws density, reducing conjugation to

.
4-Methoxychalcone EDG on B-ring1650 - 1660 OMe donates density, weakening

bond.
The Nitro ( ) Fingerprint

The nitro group is highly diagnostic. Unlike the carbonyl, its position is relatively stable but appears as two distinct bands due to symmetric and asymmetric stretching.

  • Asymmetric Stretch (

    
    ):  1515 – 1550 cm⁻¹ (Strong, often overlaps with aromatic 
    
    
    
    ).
  • Symmetric Stretch (

    
    ):  1335 – 1360 cm⁻¹ (Sharp, distinct).
    
Critical Comparison: Chalcone vs. Precursors

A successful synthesis is confirmed by the disappearance of precursor peaks and the emergence of the chalcone enone peak.

Functional GroupBenzaldehyde (Precursor 1)Acetophenone (Precursor 2)Nitrochalcone (Product)
Carbonyl (

)
~1700 cm⁻¹~1685 cm⁻¹~1675 cm⁻¹ (Shifted)
Aldehyde (

)
Doublet (2750/2850 cm⁻¹)AbsentAbsent (Critical QC Check)
Nitro (

)
Present (if nitrobenzaldehyde)AbsentPresent (1530/1350 cm⁻¹)
Vinyl (

)
AbsentAbsent~1600-1620 cm⁻¹

Part 3: Experimental Protocol (Synthesis & Analysis)

To generate reproducible data, the synthesis must yield a pure trans-chalcone (thermodynamically stable). The following protocol uses the Claisen-Schmidt condensation.

Materials
  • Reactants: 4-Nitrobenzaldehyde (10 mmol), Acetophenone (10 mmol).

  • Catalyst: 10% NaOH (aq).

  • Solvent: Ethanol (95%).

  • Analysis: FTIR Spectrometer (ATR or KBr pellet).

Workflow Diagram

Protocol Start Start: Equimolar Mixing Solubilization Dissolve in Ethanol (Stir at RT) Start->Solubilization Catalysis Add 10% NaOH dropwise (Maintain < 25°C) Solubilization->Catalysis Reaction Stir 3-4 Hours (Precipitate forms) Catalysis->Reaction Quench Pour into Ice Water + HCl (Neutralize to pH 7) Reaction->Quench Filtration Vacuum Filtration Quench->Filtration Purification Recrystallization (Hot Ethanol) Filtration->Purification Analysis FTIR Analysis (Dry Powder) Purification->Analysis

Figure 2: Step-by-step Claisen-Schmidt synthesis workflow for nitrochalcones.

Step-by-Step Procedure
  • Solubilization: In a 100 mL Erlenmeyer flask, dissolve 1.51g of 4-nitrobenzaldehyde and 1.20g of acetophenone in 15 mL of ethanol.

  • Catalysis: Place the flask in an ice bath. Add 5 mL of 10% NaOH solution dropwise with vigorous stirring. Note: The reaction is exothermic; heat degrades the product.

  • Reaction: Remove from ice bath and stir at room temperature for 3–4 hours. A yellow/orange precipitate (characteristic of nitrochalcones) should form.

  • Quenching: Pour the mixture into 100 mL of crushed ice water. Acidify slightly with dilute HCl to neutralize the base (check with litmus paper).

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water to remove salts.

  • Purification: Recrystallize from hot ethanol. This removes unreacted aldehyde, which is critical for accurate FTIR interpretation (removes the 1700 cm⁻¹ impurity).

Part 4: Troubleshooting & Validation

Issue: Broad Carbonyl Peak (1650-1700 cm⁻¹)

  • Cause: Mixture of s-cis and s-trans conformers, or contamination with unreacted aldehyde.

  • Solution: Recrystallize again.[1][4] Pure chalcones typically exist as s-trans in solid state, yielding a sharper peak.

Issue: Missing Nitro Peaks

  • Cause: Reduction of

    
     to 
    
    
    
    (rare in these mild conditions) or masking by solvent peaks.
  • Solution: Ensure the sample is completely dry (water masks the 1600-1500 region). Look for the symmetric stretch at 1350 cm⁻¹, which is usually in a cleaner region of the spectrum.

Issue: Peak Shift Discrepancy

  • Validation: If your

    
     peak is >1690 cm⁻¹, you likely have unreacted acetophenone or benzaldehyde. If it is <1640 cm⁻¹, suspect strong hydrogen bonding (if -OH groups are present) or moisture contamination.
    

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons. (Standard reference for IR group frequencies).
  • Synthesis and Characterization of Chalcones. Journal of Chemical and Pharmaceutical Research. Validated spectral data for nitro-derivatives.[5][6]

  • Infrared Spectroscopy of

    
    -unsaturated Ketones. Spectrochimica Acta Part A. Discusses s-cis/s-trans conformational shifts. 
    
  • NIST Chemistry WebBook. Standard IR spectra for Acetophenone and Nitrobenzaldehyde.

Sources

Comparative

A Senior Application Scientist's Guide to Melting Point Analysis: Verifying the Purity of 4,4'-Dinitrochalcone

For researchers engaged in drug development and synthetic chemistry, the synthesis of novel compounds is merely the first step. The subsequent, crucial phase involves rigorous characterization and purity verification.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug development and synthetic chemistry, the synthesis of novel compounds is merely the first step. The subsequent, crucial phase involves rigorous characterization and purity verification. The melting point of a crystalline solid is a fundamental physical property that serves as a powerful indicator of both identity and purity. A sharp melting range that aligns with literature values suggests a high degree of purity, whereas a broad and depressed range often signifies the presence of impurities.

This guide provides an in-depth comparison of the literature melting point of 4,4'-Dinitrochalcone against a robust, self-validating experimental protocol. It is designed for professionals who require not just a method, but a comprehensive understanding of the principles ensuring data integrity.

Understanding the Analyte: 4,4'-Dinitrochalcone

Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically active compounds. The specific isomer, 4,4'-Dinitrochalcone, features nitro groups on the para-positions of both aromatic rings. This structure is typically achieved through a Claisen-Schmidt condensation between 4-nitroacetophenone and 4-nitrobenzaldehyde. The presence of these electron-withdrawing groups can influence the molecule's crystallinity and, consequently, its melting point.

Literature Values for Dinitrochalcone Isomers

A thorough review of scientific literature reveals melting point data for several dinitrochalcone isomers. While data for the specific 4,4'-isomer is not as commonly cited as other analogues, publications on the synthesis of various dinitrochalcones provide essential reference points. An accurate comparison requires citing values for the specific isomer being tested. For context, several dinitro-substituted chalcones have been synthesized and characterized, with their melting points reported as follows:

Compound NameStructureMelting Point (°C)
(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one2,4'-Dinitrochalcone175 - 177 °C[1][2]
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one2,2'-Dinitrochalcone140 - 142 °C[2]
(E)-1,3-bis(3-nitrophenyl)prop-2-en-1-one3,3'-Dinitrochalcone214 - 216 °C[2]

Note: The melting point for the symmetrical 4,4'-Dinitrochalcone is less frequently reported, underscoring the importance of precise experimental determination to establish a benchmark for newly synthesized batches.

Experimental Protocol for Accurate Melting Point Determination

The following protocol is designed to be a self-validating system, incorporating instrument calibration and precise technique to ensure the trustworthiness of the results.

Principle: Melting Point Depression

The foundational principle is that impurities disrupt the crystal lattice of a solid.[3] This disruption requires less energy to overcome the intermolecular forces, resulting in a lowering and broadening of the melting point range.[3] A pure, crystalline compound will have a sharp, defined melting point, typically within a 0.5-1.0°C range.[3]

Essential Equipment and Reagents
  • Melting Point Apparatus (e.g., Stuart SMP10, Mettler Toledo MP70, or similar)

  • Melting Point Capillary Tubes (thin-walled, one end sealed)

  • Certified Melting Point Standards (e.g., Vanillin, Caffeine, Sulphanilamide)

  • Synthesized 4,4'-Dinitrochalcone sample (must be completely dry and finely powdered)

  • Mortar and Pestle

  • Spatula

Step-by-Step Methodology

Part A: Instrument Calibration (Trustworthiness Pillar)

Before analyzing any sample, the accuracy of the melting point apparatus must be verified. This is a non-negotiable step for generating reliable data.

  • Selection of Standards : Choose at least two certified standards that bracket the expected melting point of your sample. Given the values for other dinitrochalcones, standards like Sulphanilamide (164.5-166.5°C) and Caffeine (234-237°C) are appropriate choices.

  • Sample Preparation : Place a small amount of the standard onto a clean, dry watch glass.

  • Capillary Loading : Tap the open end of a capillary tube into the standard, forcing a small amount of powder into the tube.

  • Packing the Sample : Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be no more than 2-3 mm to ensure uniform heat transfer.

  • Measurement : Place the capillary in the apparatus. Heat rapidly to about 15-20°C below the standard's known melting point.

  • Refined Heating : Decrease the heating rate to 1-2°C per minute. A slow ramp rate is critical for observing the exact melting range.

  • Record Data : Note the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). This is the melting range.

  • Verification : The observed melting range for the standard must fall within the certified range. If it does not, the apparatus requires professional servicing and a "DO NOT USE" label should be affixed until corrected.

Part B: Analysis of 4,4'-Dinitrochalcone Sample

  • Sample Preparation (Expertise Pillar) : Ensure the synthesized chalcone is completely dry, as residual solvent will act as an impurity and depress the melting point. The sample must be ground into a fine, homogenous powder using a mortar and pestle. This is crucial for efficient and uniform heat transfer within the capillary.

  • Capillary Loading and Packing : Following the same technique as for the standards, load a capillary with 2-3 mm of the finely powdered 4,4'-Dinitrochalcone.

  • Initial Rapid Heating : Based on the literature values for isomers, a rapid heating phase to approximately 150°C is a safe starting point.

  • Slow Heating Phase : Once the temperature is within 20°C of the expected melting point, reduce the heating rate to a meticulous 1°C per minute. This slow, controlled approach prevents thermal lag and allows for an accurate determination of the melting onset.

  • Observation and Recording :

    • Record the temperature (T1) when the first visible sign of melting occurs (the substance may appear to shrink or "sweat").

    • Record the temperature (T2) when the last trace of solid has liquefied completely.

  • Repeat for Reproducibility : Conduct the measurement in triplicate with fresh capillaries and samples for each run to ensure the results are consistent and reproducible.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the cyclical nature of calibration and measurement for ensuring data integrity.

MeltingPointWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Validation Cal_Select Select Standards (e.g., Sulphanilamide) Cal_Prep Prepare & Pack Standard (2-3 mm) Cal_Select->Cal_Prep Apparatus Melting Point Apparatus Cal_Prep->Apparatus Sample_Prep Dry & Grind 4,4'-Dinitrochalcone Sample_Pack Pack Sample (2-3 mm) Sample_Prep->Sample_Pack Sample_Pack->Apparatus Cal_Measure Measure Standard MP (Ramp Rate: 1-2°C/min) Apparatus->Cal_Measure Sample_Measure Measure Sample MP (Ramp Rate: 1°C/min) Apparatus->Sample_Measure Cal_Validate Result within Certified Range? Cal_Measure->Cal_Validate Compare Compare Experimental MP to Literature Values Sample_Measure->Compare Purity Assess Purity: Sharpness of Range Sample_Measure->Purity Result_OK Apparatus Calibrated Cal_Validate->Result_OK Yes Result_Fail SERVICE REQUIRED Cal_Validate->Result_Fail No Result_OK->Sample_Pack

Caption: Workflow for self-validating melting point determination.

Interpreting the Results: A Comparative Analysis

Once you have a reproducible melting range for your synthesized 4,4'-Dinitrochalcone, the analysis involves two key comparisons:

  • Comparison with Literature : How does your experimental median melting point compare to the value reported in the literature for the exact same isomer? A close match is a strong indicator of correct product identification.

  • Analysis of the Melting Range :

    • Sharp Range (≤ 1°C) : A narrow melting range is a hallmark of a highly pure crystalline compound. If your value is, for example, 176.0-176.8°C, it suggests minimal impurities.

    • Broad Range (> 2°C) : A wider range, such as 171-175°C, indicates the presence of impurities. These could be unreacted starting materials (4-nitroacetophenone or 4-nitrobenzaldehyde), side products, or residual solvent. Such a result would necessitate further purification of the product, typically via recrystallization.

By meticulously following a calibrated and controlled protocol, researchers can confidently determine the melting point of synthesized compounds like 4,4'-Dinitrochalcone. This fundamental analysis not only confirms the identity of the product but also provides a critical, quantitative measure of its purity, underpinning the reliability of subsequent research and development activities.

References

  • MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Retrieved from [Link]

  • MDPI. (n.d.). Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System. Retrieved from [Link]

  • MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 27(1), 1.
  • MDPI. (n.d.). Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System. Organics, 6(1), 14.
  • Chemsrc. (2025, August 24). (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one. Retrieved from [Link]

  • Stenutz. (n.d.). (2E)-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one. Retrieved from [Link]

  • University of Rochester. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to 13C NMR Spectral Analysis of 4,4'-Dinitrochalcone

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, chalcones represent a privileged scaffold due to their diverse biological activities and intr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, chalcones represent a privileged scaffold due to their diverse biological activities and intriguing photochemical properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of organic molecules. This guide offers an in-depth comparison of the experimental and theoretical 13C NMR spectral data of 4,4'-dinitrochalcone, providing a practical framework for the structural elucidation of similarly substituted chalcones.

The Foundational Principles: 13C NMR in Chalcone Analysis

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, present a unique electronic environment. The conjugation extending across the molecule significantly influences the chemical shifts of the constituent carbons. The carbonyl carbon (C=O) typically resonates in the downfield region of the 13C NMR spectrum, generally between δ 186 and 197 ppm.[1] The α- and β-carbons of the enone moiety are also characteristic, with the β-carbon appearing further downfield than the α-carbon due to its greater positive charge density.[2] Substituents on the aromatic rings can further modulate these chemical shifts through inductive and resonance effects, making 13C NMR a sensitive probe of molecular structure.

Experimental vs. Theoretical Analysis: A Comparative Approach

A robust structural assignment in 13C NMR spectroscopy is often achieved by a synergistic approach that combines experimental data with theoretical predictions. This dual strategy allows for a higher degree of confidence in the assignment of each carbon signal.

The Subject of Our Analysis: 4,4'-Dinitrochalcone

The focus of this guide is 4,4'-dinitrochalcone, a molecule where both aromatic rings are substituted with strongly electron-withdrawing nitro groups. These substituents are expected to exert a significant deshielding effect on the carbons of the aromatic rings, particularly those in the ipso and para positions.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a clean and interpretable 13C NMR spectrum is the bedrock of accurate structural analysis. The following protocol outlines the key steps for obtaining a high-quality spectrum of a chalcone derivative like 4,4'-dinitrochalcone.

1. Sample Preparation:

  • Purity is Paramount: Ensure the sample of 4,4'-dinitrochalcone is of high purity. Impurities will introduce extraneous peaks, complicating the spectral analysis. Recrystallization or column chromatography are recommended purification methods.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the chalcone. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for chalcones. The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with an appropriate concentration. For 13C NMR, a higher concentration (20-50 mg in 0.5-0.7 mL of solvent) is generally preferred to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the 13C isotope.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup and Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts for chalcones (e.g., 0-220 ppm).

    • Acquisition Time (AQ): A longer acquisition time will result in better digital resolution. A typical value is 1-2 seconds.

    • Relaxation Delay (D1): This is a critical parameter for obtaining quantitative data, although for routine qualitative analysis, a shorter delay (1-2 seconds) is often used to save time. For accurate integration, a longer delay (5 times the longest T1 relaxation time) is necessary.

    • Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration and desired signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Predictive Analysis: In Silico 13C NMR Spectroscopy

Several software packages and online tools can predict 13C NMR spectra based on a given molecular structure. These predictors utilize extensive databases of experimental data and employ algorithms, including machine learning, to estimate the chemical shifts.[4] For this guide, we will use a freely available online tool to predict the 13C NMR spectrum of 4,4'-dinitrochalcone.

Workflow for Predictive 13C NMR:

G cluster_input Input cluster_prediction Prediction Engine cluster_output Output structure Draw 4,4'-Dinitrochalcone (SMILES or MOL file) predictor Select Online Predictor (e.g., NMRDB.org) structure->predictor Upload Structure parameters Set Parameters (e.g., Solvent) predictor->parameters Configure spectrum Predicted 13C NMR Spectrum parameters->spectrum Generate shifts Table of Predicted Chemical Shifts spectrum->shifts Extract Data

Caption: Workflow for predicting the 13C NMR spectrum of 4,4'-dinitrochalcone.

Comparative Data Analysis: 4,4'-Dinitrochalcone

While the complete experimental dataset for 4,4'-dinitrochalcone from a single, readily available source is elusive in the searched literature, a comprehensive study by Hayamizu et al. on 54 different 4,4'-substituted chalcones provides the foundation for our analysis.[2][5] For a practical comparison, we will present the predicted 13C NMR data for 4,4'-dinitrochalcone and compare it with experimental data for a structurally similar compound, 4-nitrochalcone, to illustrate the substituent effects.[6]

Table 1: Comparison of Predicted 13C NMR Chemical Shifts for 4,4'-Dinitrochalcone and Experimental Data for 4-Nitrochalcone.

Carbon AtomPredicted Chemical Shift (ppm) for 4,4'-DinitrochalconeExperimental Chemical Shift (ppm) for 4-Nitrochalcone[6]Assignment Rationale
C=O 188.5189.5Downfield shift characteristic of a conjugated ketone.
C-α 123.0121.8Olefinic carbon adjacent to the carbonyl group.
C-β 148.2145.2Olefinic carbon further from the carbonyl, deshielded by conjugation.
C-1' 142.8138.1Quaternary carbon of the nitro-substituted acetophenone ring.
C-2',6' 129.5129.1Aromatic carbons ortho to the carbonyl group.
C-3',5' 124.2128.6Aromatic carbons meta to the carbonyl group.
C-4' 150.5123.8Carbon bearing the nitro group on the acetophenone ring.
C-1 140.1141.1Quaternary carbon of the nitro-substituted benzaldehyde ring.
C-2,6 129.8129.4Aromatic carbons ortho to the enone bridge.
C-3,5 124.5124.1Aromatic carbons meta to the enone bridge.
C-4 149.8148.5Carbon bearing the nitro group on the benzaldehyde ring.

Note: The predicted values were obtained using an online NMR prediction tool and should be considered as estimates. The experimental data for 4-nitrochalcone is provided for comparative purposes to illustrate the effect of a single nitro group.

In-Depth Analysis and Structural Elucidation with 2D NMR

For a definitive and unambiguous assignment of all carbon signals, especially for complex molecules, one-dimensional 13C NMR is often supplemented with two-dimensional (2D) NMR experiments.

1. Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the straightforward assignment of all protonated carbons.

2. Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the carbonyl carbon (C=O) should show a correlation with the α-proton and the protons on the C-2' and C-6' positions of the adjacent aromatic ring.

3. Correlation Spectroscopy (COSY): This homonuclear correlation experiment shows which protons are coupled to each other, helping to establish the proton connectivity within the molecule. This information, in turn, aids in the assignment of the carbons they are attached to via HSQC.

Illustrative Workflow for 2D NMR-based Assignment:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Assignment HNMR 1H NMR Spectrum COSY COSY HNMR->COSY Proton Connectivity HSQC HSQC HNMR->HSQC Direct C-H Correlation HMBC HMBC HNMR->HMBC Long-Range C-H Correlation CNMR 13C NMR Spectrum CNMR->HSQC CNMR->HMBC Protonated Assign Protonated Carbons COSY->Protonated HSQC->Protonated Quaternary Assign Quaternary Carbons HMBC->Quaternary Structure Complete Structural Elucidation Protonated->Structure Quaternary->Structure

Caption: A workflow illustrating the use of 2D NMR for complete structural assignment.

Conclusion

The 13C NMR spectral analysis of 4,4'-dinitrochalcone is a prime example of the power of modern spectroscopic techniques in organic chemistry. By integrating high-quality experimental data with theoretical predictions and employing advanced 2D NMR techniques, researchers can achieve a comprehensive and confident structural elucidation. This guide provides a robust framework for such an analysis, empowering scientists in their drug discovery and materials development endeavors. The principles and protocols outlined herein are broadly applicable to a wide range of substituted chalcones and other conjugated systems, making 13C NMR an indispensable tool in the modern chemical laboratory.

References

  • Hayamizu, K., Yanagisawa, M., Ishii, T., Yabe, A., Yamamoto, O., Nakayama, M., & Hayashi, A. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900.
  • Evranos Aksöz, B., & Ertan, M. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 203-214.
  • ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]

  • Abbas, W. R., & Abdul-Karim, M. T. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-464.
  • SpectraBase. (n.d.). 4,4'-Dimethoxychalcone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Synthesis of chalcone: General Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Kumar, K. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR assignments and significant {¹H, ¹³C} HMBC, {¹H, ¹H} COSY and NOESY correlations of compound 10. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • eGyanKosh. (n.d.). 13C NMR SPECTROSCOPY. Retrieved from [Link]

  • Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry (2nd ed.). Elsevier.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubMed. (2014). Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrochalcone. Retrieved from [Link]

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Comparative

A Comparative Crystallographic Guide to Nitro-Substituted Chalcones: Insights from X-ray Diffraction Analysis

Introduction: The Significance of Crystal Structure in Drug Development Chalcones, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system, are of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Crystal Structure in Drug Development

Chalcones, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system, are of significant interest in medicinal chemistry due to their wide range of biological activities. The solid-state properties of these molecules, governed by their crystal structure, are paramount in drug development, influencing factors such as solubility, stability, and bioavailability. X-ray diffraction (XRD) is the definitive technique for elucidating these three-dimensional atomic arrangements, providing crucial information for understanding structure-property relationships.

This guide focuses on nitro-substituted chalcones, a subset that has garnered attention for its potential therapeutic applications. We will explore the crystallographic data of several key analogues to provide a comparative framework.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal XRD is a meticulous process that provides unparalleled detail about the molecular and supramolecular arrangement of a compound. The causality behind the experimental choices is critical for obtaining high-quality, reliable data.

Crystal Growth: The Foundation of Quality Data

The journey to a crystal structure begins with the growth of a high-quality single crystal. For chalcone derivatives, a common and effective method is slow evaporation from a suitable solvent.[1] The choice of solvent is crucial; it must be one in which the compound has moderate solubility, allowing for the slow, ordered deposition of molecules onto a growing crystal lattice. A typical procedure involves dissolving the synthesized chalcone in a solvent like acetone or ethanol and allowing the solvent to evaporate at a controlled, often ambient, temperature over several days.[1]

Data Collection: Probing the Crystal with X-rays

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to around 100-125 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves the quality of the data.[2] The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is then processed to solve and refine the crystal structure. This process involves determining the unit cell parameters and the space group, followed by solving the phase problem to generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to obtain the final, accurate crystal structure. Software packages such as SHELXL are commonly used for this purpose.

XRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Chemical Synthesis of Chalcone Purification Purification (e.g., Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting Cooling Cryo-cooling (e.g., 100 K) Mounting->Cooling Diffraction X-ray Diffraction Data Collection Cooling->Diffraction DataProcessing Data Processing & Reduction Diffraction->DataProcessing StructureSolution Structure Solution (e.g., SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation & Analysis (e.g., CIF) StructureRefinement->Validation

Figure 1: Generalized experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Nitro-Substituted Chalcone Crystal Structures

In the absence of specific XRD data for 4,4'-Dinitrochalcone, we can gain valuable insights by comparing the crystal structures of several related nitro- and fluoro-substituted chalcones. The position of the nitro group and the presence of other substituents significantly influence the molecular conformation and the intermolecular interactions that dictate the crystal packing.

The following table summarizes key crystallographic data for a selection of relevant chalcone derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-oneC₁₅H₁₀N₂O₅TriclinicP-18.929.5310.0866.83[2]
(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-oneC₁₅H₁₀N₂O₅OrthorhombicPbca7.8915.3422.2190[2]
(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneC₁₅H₁₀N₂O₅TriclinicP-15.869.8712.3080.12[2]
(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneC₁₅H₁₀FNO₃MonoclinicP2₁/c3.886013.232424.19991.963[3]
Influence of Nitro Group Position on Molecular Conformation

The planarity of the chalcone molecule is a key determinant of its crystal packing. The study of various nitro-substituted chalcones reveals that the position of the nitro group has a direct effect on the molecular coplanarity.[2] For instance, in (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, the nitro group at the 4-position of the B-ring is coplanar with the aromatic system. In contrast, a nitro group at the 2-position (ortho) tends to rotate out of the aromatic plane to minimize steric hindrance with the carbonyl group.[2]

Based on this, it can be inferred that in the hypothetical structure of 4,4'-Dinitrochalcone, both nitro groups, being in the para positions, would likely be coplanar with their respective aromatic rings. This would lead to a relatively planar overall molecular conformation, which would favor efficient crystal packing through π-π stacking interactions.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the crystal lattice is governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking.

  • C-H···O Hydrogen Bonds: In many chalcone crystal structures, weak intermolecular C-H···O hydrogen bonds play a significant role in stabilizing the crystal packing.[1] These interactions often link molecules into dimers or chains.

  • π-π Stacking: The planar aromatic rings of chalcones facilitate π-π stacking interactions, which are crucial in the crystal engineering of these compounds. The extent of these interactions is influenced by the molecular planarity and the presence of electron-withdrawing or -donating groups.

In the case of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the molecules are connected by pairs of weak intermolecular C-H···O hydrogen bonds, forming inversion dimers.[1] For dinitro-substituted chalcones, the nitro groups can also participate in intermolecular interactions, further influencing the packing arrangement.

Comparative_Analysis_Logic cluster_properties Molecular Properties cluster_structure Crystal Structure Substituent Substituent Type & Position (e.g., 4,4'-dinitro) Planarity Molecular Planarity Substituent->Planarity Interactions Intermolecular Interactions (C-H···O, π-π stacking) Planarity->Interactions Packing Crystal Packing Efficiency Interactions->Packing Properties Solid-State Properties (Solubility, Stability) Packing->Properties

Figure 2: Logical relationship between molecular properties and the resulting crystal structure.

Conclusion

While the specific crystal structure of 4,4'-Dinitrochalcone remains to be experimentally determined, a comparative analysis of related nitro-substituted chalcones provides a strong basis for predicting its crystallographic features. It is anticipated that 4,4'-Dinitrochalcone would adopt a relatively planar conformation, leading to a crystal structure stabilized by a combination of C-H···O hydrogen bonds and significant π-π stacking interactions. The elucidation of its precise crystal structure through single-crystal XRD would be a valuable contribution to the field, offering further insights into the structure-property relationships of this important class of compounds and aiding in the rational design of new therapeutic agents.

References

  • Mérida, F., Bórquez, J., Santander, P., Mejías, F., Páez-Hernández, D., & Oyarzún, D. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7629. [Link]

  • Wong, Q. A., Chia, T. S., Kwong, H. C., Kumar, C. S. C., Quah, C. K., & Arafath, M. A. (2019). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 53–57. [Link]

  • PubChem. (n.d.). 4-Fluoro-4'-nitrochalcone. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • PubChem. (n.d.). 4-Fluorochalcone. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

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